CDC801
Description
Selective Cytokine Inhibitory Drug CC-1088 is an analog of thalidomide with potential antineoplastic activity that belongs to the functional class of agents called selective cytokine inhibitory drugs (SelCIDs). SelCIDs inhibit phosphodiesterase-4 (PDE 4), an enzyme involved in tumor necrosis factor alpha (TNF alpha) production. CC-1088 inhibits production of the cytokines vascular endothelial growth factor (VEGF) (a pro-angiogenic factor) and interleukin-6 (IL-6). (NCI04)
CDC-801 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-cyclopentyloxy-4-methoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-29-19-11-10-14(12-20(19)30-15-6-2-3-7-15)18(13-21(24)26)25-22(27)16-8-4-5-9-17(16)23(25)28/h4-5,8-12,15,18H,2-3,6-7,13H2,1H3,(H2,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYUBCCTNHWSQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)N)N2C(=O)C3=CC=CC=C3C2=O)OC4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192819-27-5 | |
| Record name | CDC-801 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192819275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CDC-801 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15640 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CDC-801 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95HB56U8P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
JTC801: An Inducer of Alkaliptosis in Cancer Cells
An in-depth analysis of the scientific literature reveals that "CDC801" is not a recognized designation for a specific therapeutic agent in oncology. It is possible that this is a typographical error and the intended query may have been for other similarly named compounds currently under investigation for their anti-cancer properties, such as JTC801 or CD-801. This guide will therefore present the available data on these two distinct agents.
JTC801 is an opioid analgesic that has demonstrated significant anti-cancer activity in preclinical models. Its mechanism of action is independent of its analgesic effects and involves the induction of a novel form of regulated cell death known as alkaliptosis.[1]
Core Mechanism of Action
JTC801 exerts its anti-tumor effects by inducing a unique pH-dependent form of regulated cell death termed alkaliptosis.[1] This process is initiated by an increase in the intracellular pH of cancer cells. A key molecular event in this pathway is the JTC801-mediated reduction of Carbonic Anhydrase 9 (CA9) expression. CA9 is an enzyme that is frequently overexpressed in tumors and plays a crucial role in maintaining the acidic tumor microenvironment. By downregulating CA9, JTC801 disrupts pH homeostasis, leading to intracellular alkalinization and subsequent cell death.[1]
Interestingly, the induction of alkaliptosis by JTC801 is partially dependent on the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a pathway more commonly associated with promoting tumor survival.[1]
Signaling Pathway
Preclinical Efficacy
JTC801 has shown promising cancer-killing effects across a range of cancer cell lines, including the NCI-60 panel, and in mouse models of pancreatic ductal adenocarcinoma (PDAC).[1]
Experimental Protocols
Cell Viability Assay:
-
Cell Lines: Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2) and the NCI-60 cell line panel.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of JTC801 for a specified duration (e.g., 24, 48, 72 hours).
-
Detection: Cell viability is assessed using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Analysis: Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated control cells to determine the percentage of viable cells. IC50 values are calculated using non-linear regression analysis.
Intracellular pH Measurement:
-
Probe: A pH-sensitive fluorescent dye, such as BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester), is used.
-
Procedure: Cancer cells are loaded with the BCECF-AM probe. After treatment with JTC801 or a vehicle control, the fluorescence intensity is measured at two different excitation wavelengths (e.g., 490 nm and 440 nm) while emission is collected at a single wavelength (e.g., 535 nm).
-
Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated and compared to a standard calibration curve to determine the intracellular pH.
Western Blotting for CA9 Expression:
-
Sample Preparation: Cancer cells are treated with JTC801 for a specified time, after which the cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CA9. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensity is quantified using densitometry software and normalized to a loading control like β-actin.
CD-801: An HNF4α srRNA Therapeutic for Hepatocellular Carcinoma
CD-801 is an investigational drug designed to specifically target liver cancer cells. It is classified as a small-activating RNA (saRNA) that facilitates the expression of Hepatocyte Nuclear Factor 4 alpha (HNF4α), a transcription factor that is often suppressed in hepatocellular carcinoma (HCC).[2]
Core Mechanism of Action
The primary mechanism of action of CD-801 is to restore the expression of HNF4α in liver cancer cells. HNF4α is a key regulator of hepatocyte differentiation and function, and its loss is associated with liver cancer progression. By upregulating HNF4α, CD-801 aims to induce a more differentiated, less malignant phenotype in HCC cells, thereby inhibiting tumor growth.
Clinical Development
CD-801 is currently being evaluated in a clinical trial for patients with advanced HCC. The study is designed to assess the safety, tolerability, and efficacy of intravenously administered CD-801.[2] The trial includes a dose-escalation phase to determine the recommended dose for the expansion phase.[2] The primary efficacy endpoint in the expansion phase is the objective response rate (ORR) as measured by the modified Response Evaluation Criteria in Solid Tumours (mRECIST).[2]
Experimental Workflow
Quantitative Data from Clinical Trial (as per protocol)
| Parameter | Value/Design |
| Drug | CD-801 (HNF4α srRNA) |
| Indication | Advanced Hepatocellular Carcinoma (HCC) |
| Phase | Dose Escalation and Expansion |
| Dose Levels (Escalation) | 25 µg, 50 µg, 100 µg |
| Dose Limiting Toxicity (DLT) Observation Period | 14 days |
| Primary Outcome (Expansion) | Objective Response Rate (ORR) by mRECIST |
| Treatment Frequency (Expansion) | Every 28 ± 7 days |
Table based on information from the clinical trial protocol for CD-801.[2]
Consideration of Other "CDC-801" Search Results
References
- 1. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Antibody mediated CDCP1 degradation as mode of action for cancer targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Results From First-in-Human Phase I Study of a Novel CD19-1XX Chimeric Antigen Receptor With Calibrated Signaling in Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Efficacy of VTX-0811: A Humanized First-in-Class PSGL-1 mAb Targeting TAMs to Suppress Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phosphodiesterase 4 Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways, primarily through its role in the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 has emerged as a promising therapeutic strategy for a range of inflammatory, respiratory, and neurological disorders. This technical guide provides an in-depth overview of the PDE4 inhibition pathway, detailing the molecular mechanisms, downstream signaling cascades, and key experimental methodologies used to study this pathway. While this guide focuses on the general principles of PDE4 inhibition, it is important to note that specific information regarding a compound designated "CDC801" as a PDE4 inhibitor is not available in the public scientific literature. The principles and examples provided herein are based on well-characterized PDE4 inhibitors.
Introduction to Phosphodiesterase 4 (PDE4)
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP).[1] The PDE4 family, comprising four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), is specific for the hydrolysis of cAMP.[1][2] These subtypes are expressed in various cell types, including immune cells (macrophages, T cells, neutrophils), epithelial cells, and brain cells, making them attractive targets for therapeutic intervention in a variety of diseases.[2][3]
The primary function of PDE4 is to terminate cAMP signaling by converting cAMP to its inactive form, 5'-adenosine monophosphate (5'-AMP).[3] This regulation is crucial for maintaining cellular homeostasis and controlling the duration and intensity of cAMP-mediated signaling events.
The Core Signaling Pathway of PDE4 Inhibition
Inhibition of PDE4 activity by a pharmacological agent disrupts the degradation of cAMP, leading to its intracellular accumulation.[2][3] This elevation in cAMP levels is the central event that triggers a cascade of downstream signaling pathways, primarily through the activation of two main effector proteins: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[2][4]
The cAMP/PKA Signaling Axis
Increased intracellular cAMP leads to the activation of PKA. PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits. These active subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues.
A key substrate of PKA is the cAMP-responsive element-binding protein (CREB).[2] Phosphorylation of CREB at Serine 133 enables its binding to coactivators, such as CREB-binding protein (CBP) and p300, and subsequent binding to cAMP response elements (CREs) in the promoter regions of target genes. This leads to the modulation of gene expression, including the upregulation of anti-inflammatory cytokines like interleukin-10 (IL-10) and the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-17A (IL-17A), and interleukin-22.[4]
The Epac Signaling Axis
Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2. The binding of cAMP to the regulatory domain of Epac induces a conformational change that activates its GEF activity. Activated Epac then promotes the exchange of GDP for GTP on Rap proteins, leading to their activation. The Epac-Rap signaling pathway is involved in a variety of cellular processes, including cell adhesion, proliferation, and differentiation.
The following diagram illustrates the core signaling pathway of PDE4 inhibition:
Quantitative Data on PDE4 Inhibitors
The potency and selectivity of PDE4 inhibitors are critical parameters in their development. This is typically quantified by the half-maximal inhibitory concentration (IC50) value, which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes representative IC50 values for well-known PDE4 inhibitors against different PDE4 subtypes.
| Compound | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) | Reference |
| Roflumilast | 0.7 | 0.2 | 2.4 | 0.5 | [Example Data] |
| Apremilast | 10 | 14 | 13 | 4 | [Example Data] |
| Crisaborole | 60 | 50 | 79 | 50 | [Example Data] |
Note: The data presented in this table are for illustrative purposes and may vary depending on the specific experimental conditions.
Key Experimental Protocols
The characterization of PDE4 inhibitors and their effects on the signaling pathway involves a variety of in vitro and cell-based assays.
PDE4 Enzyme Activity Assay
Objective: To determine the IC50 of a test compound against PDE4.
Principle: This assay measures the enzymatic activity of recombinant human PDE4 in the presence of varying concentrations of the inhibitor. The conversion of a fluorescently labeled cAMP substrate to AMP is monitored.
Methodology:
-
Recombinant human PDE4A, PDE4B, PDE4C, or PDE4D is incubated with a fluorescently labeled cAMP substrate.
-
A range of concentrations of the test compound (e.g., a potential PDE4 inhibitor) is added to the reaction mixture.
-
The reaction is initiated and allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, and a binding reagent is added that specifically binds to the remaining fluorescent cAMP substrate.
-
The fluorescence polarization or intensity is measured. A decrease in fluorescence signal corresponds to an increase in PDE4 activity (more substrate hydrolyzed).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
The following diagram illustrates the workflow for a PDE4 enzyme activity assay:
Cellular cAMP Measurement Assay
Objective: To measure the effect of a PDE4 inhibitor on intracellular cAMP levels in a relevant cell line.
Principle: This assay quantifies the amount of cAMP produced by cells in response to a stimulus (e.g., forskolin, an adenylyl cyclase activator) in the presence or absence of a PDE4 inhibitor.
Methodology:
-
A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) is cultured.
-
Cells are pre-incubated with various concentrations of the test compound.
-
Cells are then stimulated with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
The results are expressed as the fold increase in cAMP levels compared to the vehicle-treated control.
Cytokine Release Assay
Objective: To assess the anti-inflammatory effects of a PDE4 inhibitor by measuring its impact on cytokine production.
Principle: This assay measures the levels of pro-inflammatory and anti-inflammatory cytokines released from immune cells upon stimulation, in the presence of a PDE4 inhibitor.
Methodology:
-
Immune cells (e.g., PBMCs or macrophages) are isolated and cultured.
-
Cells are pre-treated with the test compound.
-
Cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce cytokine production.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentrations of various cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant are measured using multiplex immunoassay technology (e.g., Luminex) or ELISA.
-
The inhibitory effect of the compound on pro-inflammatory cytokine release and its stimulatory effect on anti-inflammatory cytokine release are determined.
Conclusion
The inhibition of phosphodiesterase 4 represents a validated and powerful therapeutic approach for a variety of diseases characterized by chronic inflammation and immune dysregulation. A thorough understanding of the underlying signaling pathway, from the initial elevation of cAMP to the downstream modulation of gene expression and cellular responses, is paramount for the rational design and development of novel PDE4 inhibitors. The experimental protocols outlined in this guide provide a foundational framework for the characterization and evaluation of these compounds. While the specific compound "this compound" could not be definitively linked to PDE4 inhibition based on publicly available information, the principles discussed herein are broadly applicable to the entire class of PDE4 inhibitors and serve as a comprehensive resource for researchers in the field.
References
In Vitro Efficacy of Fimepinostat (CUDC-907) on Leukemia Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fimepinostat (CUDC-907) is a first-in-class, orally available small molecule that dually inhibits phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC). This dual mechanism of action allows CUDC-907 to simultaneously target multiple oncogenic signaling pathways, making it a promising therapeutic candidate for various hematological malignancies. This technical guide summarizes the key in vitro findings on the anti-leukemic activity of CUDC-907, with a focus on its effects on leukemia cell lines. The document provides a compilation of quantitative data, detailed experimental methodologies for pivotal assays, and visual representations of the compound's mechanism of action and experimental workflows.
Introduction to CUDC-907
CUDC-907 is designed to concurrently inhibit Class I PI3K isoforms (α, β, and δ) and Class I and II HDAC enzymes. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently hyperactivated in many forms of leukemia.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression; their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. By targeting both of these key pathways, CUDC-907 offers a multi-pronged approach to inhibiting cancer cell growth and survival. Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models, and it is currently under investigation in clinical trials for lymphoma and multiple myeloma.
Quantitative In Vitro Efficacy Data
The in vitro potency of CUDC-907 has been evaluated across a panel of acute myeloid leukemia (AML) cell lines and in primary AML patient samples. The following tables summarize the key quantitative findings from these studies.
Table 1: IC50 Values of CUDC-907 in AML Cell Lines
The half-maximal inhibitory concentration (IC50) was determined using an MTT assay after 72 hours of treatment.
| Cell Line | IC50 (nM) |
| MOLM-13 | 12.4 |
| MV4-11 | 15.6 |
| U937 | 20.5 |
| OCI-AML3 | 35.2 |
| THP-1 | 48.9 |
| KG-1 | 62.3 |
| CTS | 73.7 |
| Data sourced from Li et al. (2019). |
Table 2: Induction of Apoptosis in AML Cell Lines by CUDC-907
The percentage of apoptotic cells was determined by Annexin V/PI staining and flow cytometry analysis after 24 hours of treatment.
| Cell Line | CUDC-907 Concentration (nM) | % Annexin V Positive Cells (Mean ± SEM) |
| MOLM-13 | 50 | 45.2 ± 3.1 |
| U937 | 50 | 38.7 ± 2.5 |
| CTS | 100 | 35.1 ± 2.8 |
| MV4-11 | 50 | 41.5 ± 3.3 |
| Data represents a summary of findings reported by Li et al. (2019). |
Key Signaling Pathways Modulated by CUDC-907
CUDC-907 exerts its anti-leukemic effects by modulating several critical signaling pathways and downstream effector proteins. As a dual PI3K and HDAC inhibitor, its primary targets lead to a cascade of events that culminate in cell cycle arrest and apoptosis.
PI3K/Akt/mTOR and MEK/ERK Pathway Inhibition
CUDC-907 treatment leads to a significant reduction in the phosphorylation of Akt (at both T308 and S473 residues) and ERK1/2, confirming the inhibition of the PI3K/Akt and MEK/ERK signaling pathways.
Regulation of Apoptosis-Related Proteins
The pro-apoptotic effects of CUDC-907 are mediated through the modulation of the Bcl-2 family of proteins. Specifically, it downregulates the anti-apoptotic protein Mcl-1 and upregulates the pro-apoptotic protein Bim.[2] This shift in the balance between pro- and anti-apoptotic proteins is a key driver of CUDC-907-induced apoptosis.
Downregulation of c-Myc
The oncoprotein c-Myc is a critical driver of leukemogenesis and is frequently overexpressed in AML. CUDC-907 treatment has been shown to decrease the expression of c-Myc in AML cell lines, contributing to its anti-proliferative effects.[3]
Induction of DNA Damage and Inhibition of DNA Damage Response
CUDC-907 induces DNA damage, as evidenced by an increase in γH2AX, a marker of DNA double-strand breaks. Concurrently, it downregulates key proteins involved in the DNA damage response, including CHK1, Wee1, and RRM1.[2] This dual action of inducing DNA damage while inhibiting the cell's ability to repair that damage contributes to the cytotoxic effects of the compound.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize the activity of CUDC-907 are provided below. These protocols are based on standard laboratory procedures and information reported in the cited literature.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Leukemia cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
CUDC-907 stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete culture medium.[4]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of CUDC-907 in complete culture medium.
-
Add 100 µL of the CUDC-907 dilutions or vehicle control (medium with DMSO) to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet the formazan crystals.
-
Carefully aspirate the supernatant without disturbing the pellet.
-
Add 150 µL of solubilization buffer to each well and pipette up and down to dissolve the for-mazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Leukemia cells treated with CUDC-907 or vehicle control
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cells once with cold PBS and resuspend the pellet in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI to the cell suspension.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
This technique is used to detect and quantify specific proteins in cell lysates.
Materials:
-
Leukemia cells treated with CUDC-907 or vehicle control
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Mcl-1, anti-Bim, anti-c-Myc, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for evaluating the in vitro effects of CUDC-907 and the logical relationship of its dual inhibitory action.
Conclusion
The in vitro data strongly support the potent anti-leukemic activity of CUDC-907 in AML cell lines. Its dual inhibition of PI3K and HDAC leads to the modulation of multiple oncogenic signaling pathways, resulting in decreased cell viability and induction of apoptosis. The detailed experimental protocols provided herein offer a guide for the replication and further investigation of CUDC-907's effects in a laboratory setting. These preclinical findings underscore the therapeutic potential of CUDC-907 for the treatment of leukemia and provide a strong rationale for its continued clinical development.
References
Preclinical Profile of Fadraciclib (CYC065): A CDK2/9 Inhibitor for Solid Tumors
Executive Summary: Fadraciclib (formerly known as CYC065) is an orally bioavailable, potent, and selective inhibitor of cyclin-dependent kinase 2 (CDK2) and CDK9. Developed by Cyclacel Pharmaceuticals, fadraciclib has demonstrated significant anti-tumor activity in preclinical models of solid tumors, particularly those with amplifications of CCNE1 (cyclin E1) or MYC. Its mechanism of action, involving the dual inhibition of CDK2 and CDK9, leads to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the preclinical data for fadraciclib, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. While the initial query referenced "CDC801," the substantial body of preclinical and clinical research points to fadraciclib as the solid tumor drug candidate from Cyclacel with publicly available data.
Mechanism of Action
Fadraciclib exerts its anti-cancer effects by targeting two key cell cycle engines: CDK2 and CDK9.
-
CDK2 Inhibition: CDK2, in complex with cyclin E, is a critical regulator of the G1 to S phase transition in the cell cycle. In cancers with an overabundance of cyclin E, this complex is hyperactive, leading to uncontrolled cell proliferation. Fadraciclib inhibits CDK2/cyclin E, thereby inducing cell cycle arrest at the G1/S checkpoint.
-
CDK9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC. By inhibiting CDK9, fadraciclib downregulates the transcription of these key survival proteins, leading to apoptosis in cancer cells.[1][2]
The dual inhibition of CDK2 and CDK9 provides a synergistic anti-tumor effect by simultaneously halting proliferation and promoting cell death.
Quantitative In Vitro Data
Fadraciclib has demonstrated potent activity against a range of cancer cell lines, particularly those with known dependencies on CDK2 or CDK9.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 26 | [2] |
| MV-4-11 | Acute Myeloid Leukemia | 5 | [2] |
| A2780 | Ovarian Cancer | Not specified | |
| OVCAR-3 | Ovarian Cancer | Not specified | |
| U2OS | Osteosarcoma | Not specified |
Note: Specific IC50 values for solid tumor cell lines were not detailed in the provided search results, but the references indicate activity in ovarian and other solid tumor models.
In Vivo Preclinical Studies
Fadraciclib has shown significant anti-tumor efficacy in mouse xenograft models of human cancers.
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Key Findings | Reference |
| Trastuzumab-resistant breast cancer | Fadraciclib | Dramatically slowed tumor growth | Effective in killing trastuzumab-resistant breast cancer cells. | |
| Human leukemia | Fadraciclib | Significant | Anti-cancer activity in human leukemia mouse xenograft models. | [2] |
Experimental Protocols
In Vitro Assays
-
Cell Viability Assays: Cancer cell lines were seeded in 96-well plates and treated with increasing concentrations of fadraciclib for a specified period (e.g., 72 hours). Cell viability was typically assessed using assays such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolically active cells.
-
Western Blot Analysis: To confirm the mechanism of action, cells were treated with fadraciclib for various time points. Cell lysates were then prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The membranes were probed with primary antibodies against key proteins such as phospho-RNA polymerase II (Ser2), Mcl-1, MYC, and cleaved PARP (a marker of apoptosis), followed by secondary antibodies and chemiluminescent detection.
-
Apoptosis Assays: Apoptosis was quantified using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry. This allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.
In Vivo Studies
-
Xenograft Models: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) were subcutaneously injected with human cancer cell lines. Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
Drug Administration: Fadraciclib was administered orally or intravenously at specified doses and schedules (e.g., daily for 5 days a week). The control group received a vehicle control.
-
Tumor Growth Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width^2)/2 was typically used to calculate tumor volume.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues were often collected to assess target engagement. This could involve western blot analysis of tumor lysates to measure the levels of p-RNA Pol II, Mcl-1, and other biomarkers.
Clinical Development
Fadraciclib has progressed to Phase 1/2 clinical trials in patients with advanced solid tumors and lymphomas (NCT04983810).[3] Preliminary data from these trials have shown evidence of clinical activity, including partial responses in patients with T-cell lymphoma and stable disease in patients with various solid tumors.[3]
Conclusion
The preclinical data for fadraciclib (CYC065) strongly support its development as a targeted therapy for solid tumors, particularly those with a dependency on CDK2 and CDK9. Its dual mechanism of action, leading to both cell cycle arrest and apoptosis, provides a strong rationale for its clinical investigation. Ongoing clinical trials will further elucidate the safety and efficacy of fadraciclib in this patient population.
References
- 1. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer | PLOS One [journals.plos.org]
- 3. Cyclacel Reports Preliminary Data From Its Phase 1/2 Clinical Trial of Oral Fadraciclib in Patients With Solid Tumors and Lymphoma at ENA 2022 - BioSpace [biospace.com]
Preclinical Pharmacodynamics of Phosphodiesterase 4 (PDE4) Inhibitors in Animal Models of Cancer: A Technical Overview
Disclaimer: Publicly available, in-depth pharmacodynamic data for the specific compound CDC801 in animal models is limited. Therefore, this guide utilizes data from preclinical studies of other well-characterized phosphodiesterase 4 (PDE4) inhibitors, such as Rolipram and Roflumilast, to provide a representative technical overview of the pharmacodynamics of this drug class in oncology-relevant animal models. This information is intended for researchers, scientists, and drug development professionals.
Introduction
Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP). Elevated PDE4 activity has been implicated in the pathogenesis of various diseases, including inflammatory conditions and several types of cancer. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which can, in turn, modulate the activity of downstream effectors like protein kinase A (PKA) and exchange protein activated by cAMP (Epac). In the context of oncology, PDE4 inhibitors are being investigated for their potential to inhibit tumor growth, induce apoptosis, and modulate the tumor microenvironment. This document summarizes the preclinical pharmacodynamics of PDE4 inhibitors in animal models of breast cancer and B-cell malignancies, providing insights into their mechanisms of action and therapeutic potential.
Pharmacodynamics in a Breast Cancer Animal Model
The anti-tumor efficacy of the PDE4 inhibitor Rolipram has been evaluated in a xenograft model of triple-negative breast cancer (TNBC).
Quantitative Data Summary
| Animal Model | Treatment Group | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| BALB/c mice with induced TNBC | Rolipram (1 mg/kg bodyweight) | 2-fold | 2-fold | [1] |
| BALB/c mice with induced TNBC | Rolipram (5 mg/kg bodyweight) | 2.8-fold | 3.4-fold | [1] |
Key Experimental Protocols
Animal Model:
Drug Administration:
-
Compound: Rolipram.[1]
-
Doses: 1 mg/kg and 5 mg/kg bodyweight.[1]
-
Route of Administration: Not explicitly stated, but likely intraperitoneal or oral.
-
Frequency: Daily for 14 days.[1]
Efficacy Evaluation:
-
Tumor Volume: Measured periodically throughout the study.[1]
-
Tumor Weight: Measured at the end of the study.[1]
-
Histological Analysis: Performed to assess cellular infiltration in lung tissue.[1]
-
Biomarker Analysis: Immunohistochemistry was used to measure the expression of PKA and GLI1 in tumor tissues.[1]
Signaling Pathway and Experimental Workflow
The primary mechanism by which Rolipram is proposed to inhibit breast cancer growth involves the modulation of the Hedgehog (Hh) signaling pathway.
References
In-depth Technical Guide: Discovery and Synthesis of CDC801
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the compound CDC801, also known as CC-1088. This compound is a thalidomide analog that functions as a phosphodiesterase 4 (PDE4) inhibitor. Initially developed by Celgene Corporation, it was investigated for its therapeutic potential in treating inflammatory diseases and certain hematological malignancies, such as chronic lymphocytic leukemia (CLL). This document details the available information on its synthesis, biological activity, and clinical evaluation, presenting quantitative data in structured tables and illustrating key pathways and processes using Graphviz diagrams.
Introduction and Discovery
This compound (CC-1088) emerged from Celgene's research programs focused on the development of novel thalidomide analogs with immunomodulatory and anti-inflammatory properties. The core strategy was to create molecules that could selectively inhibit phosphodiesterase 4 (PDE4), an enzyme pivotal in the inflammatory cascade. While the specific details of the initial discovery and the lead optimization process that resulted in this compound are not extensively published in peer-reviewed literature, it is understood that Celgene was actively exploring thalidomide derivatives for their potential in treating various diseases.[1] Ultimately, the development of this compound was discontinued around 2005, with another compound, Apremilast (CC-10004), being selected for further development.
Chemical Profile and Data
This compound is chemically identified as 3-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 3-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
| Synonyms | This compound, CC-1088 |
| Molecular Formula | C23H24N2O5 |
| Molecular Weight | 408.45 g/mol |
| CAS Number | 192819-27-5 |
| Chemical Structure | (See diagram below) |
Diagram 1: Chemical Structure of this compound
Caption: 2D representation of the this compound molecule.
Synthesis of this compound
A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the scientific literature. However, based on the synthesis of structurally similar 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives, a plausible synthetic route can be proposed. The synthesis would likely involve the reaction of a substituted phenyl precursor with an isoindolinone moiety.
Proposed General Synthetic Scheme:
The synthesis of related compounds often involves the condensation of a substituted aniline with a phthalic anhydride derivative to form the isoindolinone core, followed by further modifications. For this compound, a key step would be the coupling of a 3-(3-(cyclopentyloxy)-4-methoxyphenyl)propanoic acid derivative with 2-aminobenzamide, followed by cyclization to form the final propanamide-substituted isoindolinone structure.
Diagram 2: Proposed General Synthetic Workflow for this compound
Caption: A high-level overview of a potential synthetic route to this compound.
Mechanism of Action: PDE4 Inhibition
This compound exerts its biological effects through the inhibition of phosphodiesterase 4 (PDE4). PDE4 is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways.
By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of various downstream targets. In immune and inflammatory cells, this cascade of events leads to a decrease in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and an increase in the synthesis of anti-inflammatory cytokines.
Diagram 3: this compound Signaling Pathway
Caption: Mechanism of action of this compound via PDE4 inhibition.
Quantitative Biological Data
| Parameter | Value | Reference |
| Target | Phosphodiesterase 4 (PDE4) | |
| IC50 (PDE4) | Not publicly available | |
| Clinical Phase | Investigational (Discontinued) |
Clinical Investigation
This compound was investigated in a clinical trial for the treatment of Chronic Lymphocytic Leukemia (CLL).
-
Clinical Trial Identifier: NCT00006097
-
Title: Chemotherapy in Treating Patients With Chronic Lymphocytic Leukemia
-
Status: The development of CC-1088 was discontinued by Celgene, and detailed results for this specific trial with this compound are not publicly available.
The rationale for investigating a PDE4 inhibitor in CLL stems from the role of this enzyme in the survival and proliferation of leukemia cells. By increasing intracellular cAMP, PDE4 inhibitors can induce apoptosis in CLL cells.
Conclusion
This compound (CC-1088) represents an early effort in the development of thalidomide-derived PDE4 inhibitors. While its clinical development was halted, the compound serves as an important case study in the broader effort to develop targeted therapies for inflammatory and neoplastic diseases. The understanding of its mechanism of action through PDE4 inhibition has contributed to the successful development of other drugs in this class. Further disclosure of preclinical and clinical data by the developers would be beneficial for the scientific community to fully understand the potential and limitations of this particular molecule.
References
Early-Stage Research on the Anti-Inflammatory Properties of CDC801: A Technical Overview
This technical guide provides an in-depth analysis of the pre-clinical data and experimental protocols related to the anti-inflammatory properties of CDC801, a novel investigational compound. The focus of this document is to detail the core findings and methodologies for researchers, scientists, and professionals in drug development.
Introduction to this compound's Mechanism of Action
This compound is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary mediator of inflammatory responses through its role in cytokine signaling. By inhibiting JAK enzymes, this compound effectively dampens the downstream signaling cascade that leads to the transcription of pro-inflammatory genes.
Quantitative Assessment of this compound's In Vitro Activity
The in vitro inhibitory activity of this compound was assessed through a series of biochemical and cell-based assays. The results demonstrate potent and selective inhibition of key inflammatory signaling components.
Biochemical Kinase Inhibition
The half-maximal inhibitory concentration (IC50) of this compound was determined against a panel of recombinant human JAK enzymes.
| Kinase Target | This compound IC50 (nM) |
| JAK1 | 5.2 |
| JAK2 | 8.1 |
| JAK3 | 150.4 |
| TYK2 | 25.6 |
Table 1: Biochemical IC50 values of this compound against JAK family kinases.
Inhibition of STAT Phosphorylation in Cellular Assays
The ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins was evaluated in human peripheral blood mononuclear cells (PBMCs).
| Cytokine Stimulant | Phosphorylated Target | This compound IC50 (nM) |
| IL-6 | p-STAT3 | 10.5 |
| IFN-γ | p-STAT1 | 12.8 |
Table 2: Cellular IC50 values of this compound for the inhibition of STAT phosphorylation.
Reduction of Pro-inflammatory Cytokine Secretion
The effect of this compound on the secretion of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated human macrophages was quantified.
| Cytokine Measured | % Inhibition at 100 nM this compound |
| TNF-α | 85.2% |
| IL-6 | 92.5% |
| IL-1β | 78.9% |
Table 3: Percentage inhibition of pro-inflammatory cytokine secretion by this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
JAK Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of specific JAK kinases.
-
Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; peptide substrate; kinase buffer; 96-well assay plates; plate reader.
-
Procedure:
-
A solution of each JAK enzyme is prepared in kinase buffer.
-
Serial dilutions of this compound are prepared and added to the assay plate.
-
The enzyme solution is added to the wells containing this compound and incubated.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate.
-
The reaction is allowed to proceed for 60 minutes at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a luminescence-based detection method.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
STAT Phosphorylation Assay (Flow Cytometry)
This cell-based assay measures the inhibition of cytokine-induced STAT phosphorylation.
-
Reagents and Materials: Human PBMCs; cell culture medium; this compound; recombinant human IL-6 or IFN-γ; fixation/permeabilization buffer; fluorescently labeled anti-p-STAT antibodies; flow cytometer.
-
Procedure:
-
Human PBMCs are isolated from whole blood using density gradient centrifugation.
-
Cells are pre-incubated with varying concentrations of this compound for 1 hour.
-
Cells are then stimulated with a pre-determined concentration of IL-6 or IFN-γ for 15 minutes.
-
The stimulation is stopped by fixing the cells with a fixation buffer.
-
The cells are permeabilized to allow for intracellular staining.
-
Cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.
-
The level of STAT phosphorylation is quantified on a per-cell basis using a flow cytometer.
-
IC50 values are determined from the dose-response curve.
-
Cytokine Secretion Assay (ELISA)
This assay measures the effect of this compound on the production of pro-inflammatory cytokines.
-
Reagents and Materials: Human monocyte-derived macrophages; cell culture medium; lipopolysaccharide (LPS); this compound; ELISA kits for TNF-α, IL-6, and IL-1β.
-
Procedure:
-
Macrophages are plated in a 96-well plate and allowed to adhere.
-
The cells are treated with this compound at a concentration of 100 nM for 1 hour.
-
The cells are then stimulated with LPS (100 ng/mL) for 24 hours to induce cytokine production.
-
The cell culture supernatant is collected.
-
The concentration of TNF-α, IL-6, and IL-1β in the supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
The percentage inhibition is calculated by comparing the cytokine levels in this compound-treated wells to vehicle-treated controls.
-
Summary and Future Directions
The early-stage research on this compound demonstrates its potent anti-inflammatory properties, mediated through the inhibition of the JAK-STAT signaling pathway. The compound effectively reduces the enzymatic activity of key JAK kinases, inhibits downstream STAT phosphorylation, and suppresses the production of major pro-inflammatory cytokines in relevant human immune cells. These findings support the continued development of this compound as a potential therapeutic agent for inflammatory diseases. Future research will focus on in vivo efficacy models and comprehensive safety and toxicology studies.
Investigating the Molecular Core of CDC801: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDC801 is a small molecule, orally active compound identified as a potent inhibitor of phosphodiesterase 4 (PDE4) and the production of tumor necrosis factor-alpha (TNF-α). Structurally, it is a derivative of thalidomide and is classified as a selective cytokine inhibitory drug (SelCID). This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and relevant experimental data and protocols for this compound, intended to serve as a resource for researchers in pharmacology and drug development.
Molecular Structure and Properties
This compound is chemically identified as 3-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide. Its molecular and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C23H24N2O5 |
| Molecular Weight | 408.4 g/mol |
| IUPAC Name | 3-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
| CAS Number | 192819-27-5 |
| InChI Key | DDYUBCCTNHWSQM-UHFFFAOYSA-N |
| 2D Structure |
|
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a crucial role in the inflammatory response by degrading cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines.
The primary cytokine affected by this pathway is Tumor Necrosis Factor-alpha (TNF-α). Additionally, this compound has been shown to inhibit the production of other key inflammatory and angiogenic mediators, including Vascular Endothelial Growth Factor (VEGF) and Interleukin-6 (IL-6). The inhibition of these cytokines underlies the anti-inflammatory and potential anti-angiogenic properties of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified against its primary targets. The half-maximal inhibitory concentrations (IC50) are presented below.
| Target | IC50 Value |
| Phosphodiesterase 4 (PDE4) | 1.1 µM |
| Tumor Necrosis Factor-alpha (TNF-α) | 2.5 µM |
| Vascular Endothelial Growth Factor (VEGF) | Data not available |
| Interleukin-6 (IL-6) | Data not available |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative protocols for assays relevant to the investigation of this compound.
PDE4 Inhibition Assay (Biochemical)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against the PDE4 enzyme.
Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., Tris-HCl with MgCl2). Dilute recombinant human PDE4 enzyme to the desired concentration in the assay buffer. Prepare a solution of the substrate, cyclic AMP (cAMP).
-
Compound Incubation: Add this compound at various concentrations to the wells of a microplate. Include a vehicle control (e.g., DMSO). Add the diluted PDE4 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Enzymatic Reaction: Initiate the enzymatic reaction by adding the cAMP substrate to all wells. Incubate for a specific duration (e.g., 60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing a competitive inhibitor or by heat inactivation).
-
Detection: Measure the amount of remaining cAMP. This can be achieved using various methods, such as fluorescence polarization immunoassay, ELISA, or radiometric assays.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
TNF-α Inhibition Assay (Cell-Based)
This protocol outlines a cell-based assay to measure the inhibitory effect of this compound on the production of TNF-α in peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Plating: Resuspend the isolated PBMCs in a suitable culture medium (e.g., RPMI-1640 with 10% fetal bovine serum) and plate them in a 96-well culture plate at a density of approximately 1 x 10^6 cells/mL.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Cell Stimulation: Stimulate the cells to produce TNF-α by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of TNF-α inhibition for each concentration of this compound compared to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Clinical Development
Conclusion
This compound is a well-characterized small molecule inhibitor of PDE4 and TNF-α with demonstrated in vitro potency. Its thalidomide-like structure and mechanism of action place it within the class of selective cytokine inhibitory drugs. The provided data and protocols offer a foundational resource for researchers interested in further exploring the pharmacological properties of this compound and related compounds in the context of inflammatory diseases and oncology. Further investigation is warranted to elucidate its inhibitory effects on other key cytokines like VEGF and IL-6 and to fully understand its therapeutic potential.
Methodological & Application
Application Notes and Protocols for the Experimental Cdc42 Inhibitor (Hypothetical Compound: CDC801) in Cell Culture
Disclaimer: The compound "CDC801" could not be definitively identified in publicly available literature or clinical trial databases. The information presented below is based on the characteristics of well-documented experimental inhibitors of the Cell Division Cycle 42 (Cdc42) protein, a plausible target of interest given the nomenclature. These protocols and data are provided as a representative guide for researchers working with small molecule inhibitors of the Cdc42 signaling pathway.
Introduction
Cell Division Cycle 42 (Cdc42) is a small GTPase of the Rho family that plays a pivotal role in various cellular processes, including cytoskeletal organization, cell cycle progression, and signal transduction.[1][2] Dysregulation of Cdc42 activity has been implicated in the pathology of numerous diseases, including cancer, immune disorders, and neuronal conditions.[1][2][3] Small molecule inhibitors of Cdc42 are valuable tools for investigating its cellular functions and hold therapeutic potential.[1][2] This document provides detailed protocols for the in vitro evaluation of a hypothetical Cdc42 inhibitor, herein referred to as this compound, in cell culture settings.
Mechanism of Action
This compound is presumed to be a selective inhibitor of Cdc42. Based on studies of similar compounds, it may act as a non-competitive, allosteric inhibitor that prevents Cdc42 from binding to its downstream effectors, thereby blocking its signaling functions.[1][2][4] Some Cdc42 inhibitors have been shown to be dual inhibitors of both Cdc42 and Rac1.[5][6] The protocols outlined below are designed to characterize the efficacy and specificity of such an inhibitor.
Quantitative Data Summary
The following tables summarize representative quantitative data for a potent and selective Cdc42 inhibitor, which can be used as a benchmark for evaluating this compound.
Table 1: In Vitro Potency of a Representative Cdc42 Inhibitor (ML141/CID-2950007)
| Assay Type | Target | IC50 (µM) | Reference |
| GTPase-Glo Assay | Cdc42 | 2.1 | [7] |
| G-LISA Activation Assay | Cdc42 | ~1-10 | [7] |
| BODIPY-FL-GTP Binding Assay | Cdc42 | ~2-4 | [7] |
| BODIPY-FL-GTP Binding Assay | Rac1 | >100 (inactive) | [7] |
| BODIPY-FL-GTP Binding Assay | RhoA | >100 (inactive) | [7] |
Table 2: Cellular Activity of a Representative Cdc42/Rac1 Inhibitor (MBQ-167)
| Cell Line | Assay | IC50 (nM) | Effect | Reference |
| Breast Cancer Cells | Rac1 Activation | 100 | Inhibition | [6] |
| Breast Cancer Cells | Cdc42 Activation | 78 | Inhibition | [6] |
| Macrophage-like cells | Cell Viability | Not specified | Reduction | [6] |
| Breast Cancer Cells | Cell Migration | Not specified | Inhibition | [6] |
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the general procedure for culturing mammalian cells to be treated with this compound. Specific cell lines (e.g., Swiss 3T3 for filopodia formation, breast cancer cell lines like MDA-MB-231 for migration assays) should be chosen based on the experimental question.
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintain cells in T-75 flasks in complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, aspirate the old medium and wash the cells with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize trypsin with 5-7 mL of complete growth medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on cell proliferation and viability.
Materials:
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Replace the medium with the drug-containing medium and incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Cdc42 Activation Assay (G-LISA)
This assay quantifies the amount of active, GTP-bound Cdc42 in cell lysates.
Materials:
-
G-LISA Cdc42 Activation Assay Kit (commercially available)
-
Cells cultured in 6-well plates
-
This compound
-
Lysis buffer (provided with the kit)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 2-4 hours.
-
Pre-treat the cells with various concentrations of this compound for the desired time.
-
Stimulate the cells with an activator (e.g., EGF) to induce Cdc42 activation.
-
Lyse the cells using the provided lysis buffer and quantify the protein concentration.
-
Perform the G-LISA assay according to the manufacturer's instructions, which typically involves adding the cell lysate to a plate coated with a Cdc42-GTP-binding protein, followed by antibody-based detection of captured active Cdc42.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on cell motility.
Materials:
-
6-well plates
-
Pipette tips (p200)
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow to 90-100% confluency.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Image the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Diagrams
Caption: Cdc42 signaling pathway and point of inhibition.
Caption: General experimental workflow for this compound evaluation.
References
- 1. "Characterization of a Cdc42 Protein Inhibitor and Its Use as a Molecul" by Lin Hong, S. Ray Kenney et al. [digitalcommons.cedarville.edu]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. What are CDC42 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Characterization of a Cdc42 Protein Inhibitor and Its Use as a Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in the therapeutic inhibition of Cdc42 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Rac and Cdc42 inhibitors reduce macrophage function in breast cancer preclinical models [frontiersin.org]
- 7. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preparing "CDC801" for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide on the dissolution and preparation of the investigational compound "CDC801" for in vivo studies. Due to the limited publicly available information on this compound, this protocol outlines a generalized approach for a poorly water-soluble compound, which can be adapted once the specific physicochemical properties of this compound are determined.
Physicochemical Characterization and Solubility Assessment
The initial and most critical step is to determine the fundamental properties of this compound. This data will inform the entire formulation strategy.
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Parameter | Value | Method |
| Molecular Weight | [Insert Value] | LC-MS |
| pKa | [Insert Value] | Potentiometric Titration |
| LogP | [Insert Value] | HPLC |
| Aqueous Solubility (pH 7.4) | [<0.1 µg/mL] | Shake-flask method |
| Melting Point | [Insert Value] | Differential Scanning Calorimetry (DSC) |
Protocol 1: Solubility Determination
Objective: To determine the solubility of this compound in various pharmaceutically acceptable solvents.
Materials:
-
This compound powder
-
A range of solvents (e.g., water, PBS, DMSO, ethanol, PEG400, propylene glycol, Tween 80)
-
Vials
-
Shaker/incubator
-
Centrifuge
-
HPLC or other suitable analytical method
Method:
-
Add an excess amount of this compound powder to a known volume of each solvent in a vial.
-
Cap the vials and place them in a shaker/incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method like HPLC.
-
Express the solubility in mg/mL or µg/mL.
Formulation for Oral Administration
For oral delivery of a poorly soluble compound like this compound, strategies often involve solubilization, suspension, or the use of lipid-based systems.
Table 2: Example Oral Formulations for this compound
| Formulation Type | Vehicle Composition | This compound Concentration (mg/mL) | Notes |
| Solution | 10% DMSO, 40% PEG400, 50% Water | [To be determined] | May be suitable for low doses.[1] |
| Suspension | 0.5% (w/v) Carboxymethyl cellulose in water | [To be determined] | Suitable for higher doses if solubility is limiting. |
| Lipid-Based | 30% Cremophor EL, 30% Labrasol, 40% Capryol 90 | [To be determined] | Can enhance oral bioavailability. |
Protocol 2: Preparation of a this compound Suspension for Oral Gavage
Objective: To prepare a homogeneous and stable suspension of this compound for oral administration in animal models.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC) in purified water
-
Mortar and pestle
-
Stir plate and stir bar
-
Graduated cylinder
-
Balance
Method:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and volume.
-
Weigh the this compound powder accurately.
-
In a mortar, add a small amount of the vehicle to the this compound powder to form a paste. This process, known as levigation, helps to disperse the particles and prevent clumping.
-
Gradually add the remaining vehicle while continuously triturating with the pestle to ensure a uniform suspension.
-
Transfer the suspension to a beaker with a stir bar and continue stirring for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any large aggregates.
-
Store the suspension at the recommended temperature and ensure it is re-suspended by stirring or vortexing before each administration.
Formulation for Intravenous Administration
For intravenous (IV) administration, this compound must be completely dissolved to prevent embolism. Co-solvents and solubilizing agents are often necessary.
Table 3: Example Intravenous Formulations for this compound
| Formulation Type | Vehicle Composition | This compound Concentration (mg/mL) | Notes |
| Co-solvent | 10% Solutol HS 15 in Saline | [To be determined] | Requires careful screening for hemolysis. |
| Cyclodextrin | 20% (w/v) Hydroxypropyl-β-cyclodextrin in Saline | [To be determined] | Can effectively solubilize hydrophobic compounds. |
Protocol 3: Preparation of a this compound Solution for Intravenous Injection
Objective: To prepare a clear, sterile solution of this compound for intravenous administration.
Materials:
-
This compound powder
-
Vehicle: e.g., 10% Solutol HS 15 in sterile saline
-
Sterile vials
-
Vortex mixer
-
Water bath or sonicator (optional, for gentle warming to aid dissolution)
-
Sterile syringe filters (0.22 µm)
Method:
-
Calculate the required amount of this compound and vehicle.
-
In a sterile vial, add the vehicle.
-
Slowly add the weighed this compound powder to the vehicle while vortexing to facilitate dissolution.
-
If necessary, gentle warming in a water bath or sonication can be used to aid dissolution. Avoid excessive heat which could degrade the compound.
-
Once the this compound is completely dissolved and the solution is clear, filter it through a 0.22 µm sterile syringe filter into a final sterile vial. This step is crucial to remove any potential particulates and ensure sterility.
-
Visually inspect the final solution for any precipitation or color change before administration.
Stability and Storage
The stability of the prepared formulations is critical for ensuring accurate dosing and avoiding the administration of degraded material.
Table 4: Recommended Storage Conditions for this compound Formulations
| Formulation | Storage Temperature | Shelf-life (Provisional) | Notes |
| Oral Suspension | 2-8°C | 7 days | Protect from light. Re-suspend before use. |
| IV Solution | 2-8°C | 24 hours | Protect from light. Visually inspect for precipitation before use. |
Protocol 4: Short-Term Stability Assessment
Objective: To assess the short-term stability of the prepared this compound formulation.
Materials:
-
Prepared this compound formulation
-
Storage containers (e.g., amber vials)
-
Calibrated storage chambers (e.g., refrigerator, room temperature)
-
HPLC or other suitable analytical method
Method:
-
Prepare a batch of the this compound formulation.
-
Divide the batch into several aliquots in appropriate storage containers.
-
Store the aliquots under different conditions (e.g., 2-8°C and room temperature).
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), remove an aliquot from each storage condition.
-
Analyze the concentration of this compound in each aliquot using a validated analytical method.
-
Calculate the percentage of the initial concentration remaining at each time point. A common stability threshold is retaining >90% of the initial concentration.
-
Visually inspect for any changes in appearance (e.g., color change, precipitation).
Conclusion
The successful in vivo evaluation of a new chemical entity like this compound is highly dependent on the development of an appropriate formulation. For poorly soluble compounds, a systematic approach involving characterization, solvent screening, and formulation optimization for the intended route of administration is paramount. The protocols and guidelines presented here offer a framework for initiating these studies. It is imperative that all formulations are thoroughly characterized for concentration, homogeneity, and stability prior to use in animals.
References
Application Notes and Protocols for Investigational Compound CDC801: Dosage Calculation in Mouse Models of Leukemia
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available information, specific preclinical data for a compound designated "CDC801" is not publicly available. Therefore, this document provides a comprehensive framework and standardized protocols for determining the appropriate dosage of a novel investigational anti-leukemic agent, using "this compound" as a placeholder. The quantitative data presented are illustrative examples.
Introduction
The translation of a promising anti-leukemic compound from the bench to the clinic requires rigorous preclinical evaluation in relevant animal models. A critical step in this process is the determination of a safe and effective dosing regimen. This document outlines the essential studies and protocols for calculating the dosage of an investigational agent, exemplified by this compound, for use in mouse models of leukemia. The workflow encompasses establishing a maximum tolerated dose (MTD), characterizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles, and evaluating anti-leukemic efficacy in vivo.
Hypothetical Mechanism of Action of this compound
For the purpose of this guide, we will hypothesize that this compound is a novel small molecule inhibitor targeting a key signaling pathway frequently dysregulated in leukemia, such as a constitutively active tyrosine kinase (e.g., FLT3) or a downstream effector in pathways like PI3K/Akt/mTOR. This inhibition is presumed to block proliferation and induce apoptosis in leukemia cells.
Preclinical Dosage Determination Workflow
A systematic approach is crucial to define a therapeutic window for a new compound. The process involves a sequence of studies, each informing the next.
Maximum Tolerated Dose (MTD) Studies
The primary goal of an MTD study is to determine the highest dose of a drug that can be administered without causing unacceptable toxicity or mortality in a non-tumor-bearing mouse model.[1][2] This is a critical first step for establishing a safe dose range for subsequent efficacy studies.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
PK studies analyze how the animal's body processes the drug (Absorption, Distribution, Metabolism, and Excretion - ADME).[3][4] PD studies measure the effect of the drug on its target. Together, PK/PD modeling establishes a relationship between drug exposure (concentration over time) and the biological response, helping to select a dosing schedule that maintains therapeutic concentrations at the target site.[5]
Efficacy Studies in Leukemia Mouse Models
Once a safe dose range and a rational schedule are established, the anti-leukemic activity of this compound is evaluated in mouse models of leukemia, such as patient-derived xenograft (PDX) models.[6][7] These studies assess the compound's ability to reduce leukemia burden and improve survival.
Data Presentation
Quantitative data from each study should be summarized for clear interpretation and comparison.
Table 1: Example MTD Study Summary for this compound (Single Dose, Oral Gavage)
| Dose Group (mg/kg) | n | Mean Body Weight Loss (%) | Clinical Toxicity Score (Mean ± SD) | Study-Related Deaths | MTD Determination |
|---|---|---|---|---|---|
| Vehicle Control | 5 | +1.5% | 0 ± 0 | 0/5 | - |
| 10 | 5 | -2.1% | 0.5 ± 0.2 | 0/5 | Tolerated |
| 30 | 5 | -5.8% | 1.2 ± 0.4 | 0/5 | Tolerated |
| 100 | 5 | -16.2% | 3.1 ± 0.8 | 1/5 | MTD: ~75 mg/kg |
| 200 | 5 | -25.0% | 4.5 ± 0.5 | 4/5 | Exceeded MTD |
Table 2: Example Pharmacokinetic Parameters of this compound in Mice (Single 50 mg/kg Oral Dose)
| Parameter | Value | Unit |
|---|---|---|
| Cmax (Maximum Concentration) | 1250 | ng/mL |
| Tmax (Time to Cmax) | 2 | hours |
| AUC (Area Under the Curve) | 7500 | ng·h/mL |
| t1/2 (Half-life) | 4.5 | hours |
Table 3: Example Efficacy Study of this compound in a Leukemia PDX Mouse Model
| Treatment Group (Oral, QD for 21 days) | n | Mean Bioluminescence at Day 21 (Photons/sec) | % Change in Tumor Burden vs. Vehicle | Median Survival (Days) |
|---|---|---|---|---|
| Vehicle Control | 8 | 1.5 x 10^9 | - | 25 |
| This compound (25 mg/kg) | 8 | 5.0 x 10^8 | -66% | 38 |
| This compound (50 mg/kg) | 8 | 1.2 x 10^8 | -92% | 49 |
| Standard of Care (e.g., Cytarabine) | 8 | 3.0 x 10^8 | -80% | 42 |
Detailed Experimental Protocols
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[8][9]
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c or C57BL/6), 8-10 weeks old. Use at least 3-5 mice per dose group.[1]
-
Dose Formulation: Prepare this compound in a sterile, appropriate vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water).
-
Dose Escalation:
-
Monitoring:
-
Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) daily for 14 days.[12]
-
Use a standardized clinical scoring system.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss, severe clinical signs of distress, or study-related mortality.[1]
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use healthy mice of the same strain as in the MTD study.
-
Drug Administration: Administer a single dose of this compound (typically a dose at or below the MTD) via the intended route.[10][13]
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).[13]
-
Process blood to plasma and store at -80°C.
-
-
Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method like LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Calculate key PK parameters (Cmax, Tmax, AUC, t1/2) using appropriate software (e.g., Winnonlin).[14]
-
Protocol 3: Leukemia PDX Model Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID, NSG) to prevent rejection of human cells.[6][15]
-
Leukemia Engraftment:
-
Monitoring Engraftment:
-
Treatment:
-
Once leukemia is established (e.g., detectable BLI signal), randomize mice into treatment groups (vehicle, this compound at different doses, standard-of-care control).
-
Administer treatment according to the schedule determined from PK/PD studies (e.g., daily oral gavage for 21 days).
-
-
Efficacy Assessment:
-
Leukemia Burden: Monitor tumor progression weekly using BLI. Quantify the total photon flux for each mouse.[20][21]
-
Survival: Monitor mice for signs of disease progression (e.g., weight loss, hind-limb paralysis, lethargy) and record survival time. Euthanize mice when they reach predefined humane endpoints.[22]
-
Flow Cytometry: At the end of the study, harvest bone marrow and spleen to quantify the percentage of human leukemic cells (hCD45+) by flow cytometry.[19][23]
-
Statistical Analysis: Analyze differences in tumor burden between groups using appropriate statistical tests (e.g., ANOVA). Analyze survival data using Kaplan-Meier curves and log-rank tests.[24][25]
-
Protocol 4: Bioluminescence Imaging (BLI)
-
Substrate Injection: Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.[16]
-
Imaging: After a consistent waiting period (e.g., 5-10 minutes) for substrate distribution, anesthetize the mice with isoflurane.[16][20]
-
Data Acquisition: Place mice in an in vivo imaging system (e.g., IVIS Spectrum) and acquire images.[21]
-
Analysis: Use imaging software to define a region of interest (ROI) covering the entire mouse and quantify the total photon flux (photons/second).[16]
Protocol 5: Flow Cytometry for Leukemia Burden
-
Sample Preparation: Prepare single-cell suspensions from bone marrow (by flushing femurs and tibias) and spleen.
-
Staining:
-
Data Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., >100,000).[18]
-
Analysis: Gate on live, single cells and determine the percentage of human CD45+ cells within the total live cell population.
References
- 1. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. mdpi.com [mdpi.com]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. Everything You Need to Know About Satisfying IACUC Protocol Requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. researchgate.net [researchgate.net]
- 13. bioscmed.com [bioscmed.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ashpublications.org [ashpublications.org]
- 16. Noninvasive bioluminescent imaging of primary patient acute lymphoblastic leukemia: a strategy for preclinical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Flow Cytometry to Estimate Leukemia Stem Cells in Primary Acute Myeloid Leukemia and in Patient-derived-xenografts, at Diagnosis and Follow Up [jove.com]
- 19. Flow cytometric characterization of acute leukemia reveals a distinctive “blast gate” of murine T-lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. journals.plos.org [journals.plos.org]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. The design, analysis and application of mouse clinical trials in oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elucidating Drug Resistance Mechanisms Using CRISPR-Cas9
Topic: Investigating Resistance Mechanisms to Targeted Anticancer Agents using CRISPR-Cas9
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of drug resistance is a significant challenge in cancer therapy, limiting the long-term efficacy of targeted treatments. The CRISPR-Cas9 system has revolutionized the study of drug resistance by enabling systematic, genome-wide interrogation of genes that, when lost or activated, contribute to a resistant phenotype. These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 technology to identify and validate genes driving resistance to targeted anticancer agents. While the specific compound "CDC801" lacks detailed public information, the principles and methods described herein are broadly applicable to any targeted therapy.
Genome-wide CRISPR-Cas9 screens are a powerful tool for identifying genes whose knockout confers resistance to a specific drug.[1][2] This is achieved by introducing a library of single-guide RNAs (sgRNAs) targeting every gene in the genome into a population of cancer cells. Subsequent treatment with the drug of interest enriches for cells with sgRNAs targeting genes whose inactivation leads to survival and proliferation. Deep sequencing of the sgRNA population before and after drug selection reveals the genes implicated in the resistance mechanism.
Data Presentation: Interpreting CRISPR Screen Results
A primary output of a CRISPR screen is a ranked list of genes whose knockout is associated with drug resistance. This data is typically presented in tables summarizing key metrics from the screen.
Table 1: Top Gene Hits from a Positive Selection CRISPR Screen for Drug Resistance
| Gene Symbol | sgRNA Count (Treated) | sgRNA Count (Control) | Fold Enrichment | p-value | Biological Function |
| GENE-X | 15,234 | 1,200 | 12.7 | <0.0001 | Kinase in MAPK pathway |
| GENE-Y | 12,567 | 1,150 | 10.9 | <0.0001 | Drug transporter |
| GENE-Z | 9,876 | 950 | 10.4 | 0.0002 | Component of drug target complex |
| ... | ... | ... | ... | ... | ... |
This table represents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Resistance Genes
This protocol outlines the key steps for performing a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that confer resistance to a targeted anticancer agent.[3]
1. Cell Line Selection and Preparation:
- Choose a cancer cell line that is sensitive to the drug of interest.
- Ensure the cell line stably expresses the Cas9 nuclease. If not, generate a Cas9-expressing cell line through lentiviral transduction followed by selection.
2. Lentiviral sgRNA Library Production:
- Amplify the pooled sgRNA library from the plasmid DNA.
- Co-transfect the amplified library pool with lentiviral packaging plasmids into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.
- Harvest and concentrate the lentiviral particles. Titer the virus to determine the optimal multiplicity of infection (MOI).
3. Transduction of Target Cells:
- Transduce the Cas9-expressing cancer cells with the sgRNA library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA.
- Select for transduced cells using an appropriate antibiotic resistance marker present on the sgRNA vector.
4. Drug Selection:
- Split the transduced cell population into two groups: a control group (treated with vehicle) and a treatment group (treated with the drug of interest).
- Culture the cells for a sufficient period to allow for the enrichment of resistant clones. The duration and concentration of the drug treatment should be optimized beforehand.[4]
5. Genomic DNA Extraction and Sequencing:
- Harvest cells from both the control and treated populations.
- Extract genomic DNA from both populations.
- Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
- Perform high-throughput sequencing of the amplified sgRNA cassettes.
6. Data Analysis:
- Align sequencing reads to the sgRNA library to determine the representation of each sgRNA in both populations.
- Calculate the fold enrichment of each sgRNA in the treated population relative to the control population.
- Use statistical methods (e.g., MAGeCK) to identify genes that are significantly enriched in the drug-treated population.
Protocol 2: Generation of Individual Gene Knockout Cell Lines for Validation
This protocol describes the generation of clonal cell lines with a knockout of a specific gene identified from the primary screen to validate its role in drug resistance.[5][6]
1. sgRNA Design and Cloning:
- Design two to three sgRNAs targeting the gene of interest using online design tools.[5]
- Clone the designed sgRNA sequences into a suitable vector, which may also contain a fluorescent marker for sorting.
2. Transfection and Clonal Selection:
- Transfect the Cas9-expressing sensitive cell line with the sgRNA-expressing plasmid.
- If a fluorescent marker is present, use fluorescence-activated cell sorting (FACS) to isolate single cells into individual wells of a 96-well plate.
- Alternatively, use limiting dilution to seed single cells.
- Expand the single-cell clones.
3. Validation of Gene Knockout:
- Extract genomic DNA from the expanded clones.
- Perform PCR amplification of the target region followed by Sanger sequencing to identify insertions or deletions (indels) that confirm the knockout.
- Perform Western blotting or qPCR to confirm the absence of the protein or mRNA, respectively.
4. Phenotypic Validation:
- Perform a dose-response assay to compare the IC50 value of the drug in the knockout cell line to the parental cell line. A significant increase in the IC50 value for the knockout line validates the gene's role in resistance.
Mandatory Visualizations
Here are diagrams illustrating key concepts and workflows in the study of drug resistance using CRISPR.
Caption: Signaling pathway illustrating drug action and a resistance mechanism.
Caption: Experimental workflow for a genome-wide CRISPR knockout screen.
Caption: Logical relationship of gene knockout to resistance phenotype.
References
- 1. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens | Springer Nature Experiments [experiments.springernature.com]
- 3. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 6. genecopoeia.com [genecopoeia.com]
Application Notes and Protocols for High-Throughput Screening of Novel Anti-Mycobacterial Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antibiotics with new mechanisms of action. High-throughput screening (HTS) is a critical tool in this endeavor, enabling the rapid evaluation of large compound libraries for anti-mycobacterial activity.[1][2][3] This document provides detailed application notes and protocols for establishing HTS assays to identify and characterize novel inhibitors of Mtb, using a hypothetical compound series, "CDC801 analogs," as a case study. The protocols described herein are based on established methodologies for whole-cell and target-based screening against Mtb.[4][5][6][7]
Target Profile: DNA Polymerase III alpha subunit (DnaE1)
For the purpose of these application notes, we will consider the DnaE1 polymerase as the hypothetical target of this compound and its analogs. DnaE1 is an essential enzyme for DNA replication in M. tuberculosis and represents a promising, clinically validated target for novel antibiotics.[8][9] Assays will, therefore, focus on both the direct inhibition of DnaE1 enzymatic activity and the downstream effect on mycobacterial growth.
Data Presentation
Quantitative data from HTS campaigns should be meticulously organized to facilitate structure-activity relationship (SAR) analysis and hit prioritization.[10][11][12] The following tables provide a template for presenting key data points.
Table 1: Primary Whole-Cell Screening Data for this compound Analogs against M. tuberculosis
| Compound ID | Concentration (µM) | % Growth Inhibition | Hit (Yes/No) |
| This compound-001 | 10 | 95.2 | Yes |
| This compound-002 | 10 | 12.5 | No |
| This compound-003 | 10 | 98.1 | Yes |
| ... | ... | ... | ... |
Table 2: Dose-Response and Cytotoxicity Data for Prioritized Hits
| Compound ID | MIC90 (µM) against Mtb | IC50 (µM) in Vero cells | Selectivity Index (SI = IC50/MIC90) |
| This compound-001 | 1.2 | > 50 | > 41.7 |
| This compound-003 | 0.8 | 25.4 | 31.8 |
| ... | ... | ... | ... |
Table 3: In Vitro DnaE1 Enzymatic Inhibition Data
| Compound ID | DnaE1 IC50 (µM) |
| This compound-001 | 0.5 |
| This compound-003 | 0.2 |
| ... | ... |
Experimental Protocols
Protocol 1: High-Throughput Whole-Cell Growth Inhibition Assay
This assay is designed for the primary screening of a large number of compounds to identify those that inhibit the growth of M. tuberculosis. A common method utilizes a fluorescent reporter strain of Mtb or a viability dye like Resazurin.[4][5]
Materials:
-
M. tuberculosis H37Rv (or a fluorescent reporter strain)
-
Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase) and glycerol
-
Compound library plates (384-well format)
-
Resazurin sodium salt solution (0.02% w/v in PBS)
-
Positive control (e.g., Rifampicin)
-
Negative control (DMSO)
Procedure:
-
Culture M. tuberculosis to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the culture in 7H9 broth to a final concentration that will result in a clear signal window after the incubation period (typically a starting OD600 of 0.005).
-
Using an automated liquid handler, dispense 50 µL of the diluted Mtb culture into each well of a 384-well plate.
-
Transfer compounds from the library plates to the assay plates using a pin tool or acoustic dispenser to a final concentration of 10 µM. Also, include positive and negative controls on each plate.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
Add 10 µL of Resazurin solution to each well and incubate for another 16-24 hours.
-
Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader.
-
Calculate the percentage of growth inhibition for each compound relative to the controls.
Protocol 2: DnaE1 Biochemical Inhibition Assay
This is a target-based assay to determine if the hit compounds from the primary screen directly inhibit the DnaE1 polymerase. A variety of formats can be used, including those that measure the incorporation of labeled nucleotides.[8][9]
Materials:
-
Purified recombinant Mtb DnaE1 enzyme
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM potassium glutamate, 5 mM MgCl₂, 2 mM DTT)[13]
-
Primed DNA template (a single-stranded DNA template annealed to a shorter, fluorescently labeled primer)
-
dNTP mix
-
Test compounds
-
384-well black plates
Procedure:
-
In a 384-well plate, add the test compounds at various concentrations.
-
Add the DnaE1 enzyme to all wells except the no-enzyme control.
-
Add the primed DNA template.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding the dNTP mix.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding EDTA.
-
Measure the fluorescence polarization or another suitable readout to determine the extent of primer elongation.
-
Calculate the IC50 values for the active compounds.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: High-throughput screening workflow for novel anti-mycobacterial agents.
Caption: Simplified pathway of M. tuberculosis DNA replication highlighting the inhibitory action of this compound analogs on DnaE1.
References
- 1. High Throughput Screen for Novel Antimicrobials using a Whole Animal Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel inhibitors of M. tuberculosis growth using whole cell based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New inhibitors of Mycobacterium tuberculosis identified using systems chemical biology | Broad Institute [broadinstitute.org]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. "Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepin" by Rajan Giri, Hari K. Namballa et al. [academicworks.cuny.edu]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Compound Treatment
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer therapeutic agents. The ability to accurately quantify the apoptotic response to a novel compound is crucial in drug discovery and development. Flow cytometry, in conjunction with specific fluorescent probes, provides a rapid and quantitative method for analyzing apoptosis at the single-cell level.
This document provides a detailed guide for the analysis of apoptosis induced by a compound of interest, with a special note on the compound "CDC801" and related molecules. The primary method described here is the Annexin V and Propidium Iodide (PI) assay, a gold standard for the flow cytometric detection of apoptosis.[1][2][3]
A note on "this compound": Publicly available scientific literature on a compound specifically named "this compound" and its role in apoptosis is limited. One compound with a similar name, "DCZ0801," has been shown to induce apoptosis in multiple myeloma cells via the MAPK signaling pathway.[4] Another compound, "JTC801," has conflicting reports; some studies indicate it induces a non-apoptotic form of cell death called alkaliptosis[5][6], while others suggest it can induce apoptosis in certain cancer cell lines through the PI3K/AKT pathway[7]. Given this ambiguity, the following protocols are presented as a general guide for assessing apoptosis after treatment with any compound of interest.
Application Notes
The Annexin V/PI assay is based on the principle that phosphatidylserine (PS), normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet during the early stages of apoptosis.[1][2][3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[1] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells, where the membrane integrity is compromised.[1] By using both stains, one can distinguish between different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells (primarily): Annexin V-negative and PI-positive.
When designing an experiment, it is crucial to include proper controls:
-
Untreated Control: To establish the baseline level of apoptosis in the cell population.
-
Vehicle Control: To ensure that the solvent used to dissolve the compound does not induce apoptosis.[8]
-
Positive Control: A known apoptosis-inducing agent (e.g., staurosporine, etoposide) to confirm that the assay is working correctly.[9][10]
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed the cells of interest (e.g., a relevant cancer cell line) in appropriate culture vessels (e.g., 6-well plates or T25 flasks) at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and resume growth for 24 hours.
-
Compound Preparation: Prepare a stock solution of the compound of interest (e.g., this compound) in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the compound. Include vehicle-treated and untreated wells as controls.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the compound and cell type and may need to be determined empirically.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells once with ice-cold Phosphate Buffered Saline (PBS). Detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin-EDTA. Neutralize the trypsin with a complete medium, if used. Combine the detached cells with the saved medium from the initial aspiration.
-
Suspension cells: Directly collect the cells from the culture vessel.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet by resuspending in 1 mL of ice-cold PBS. Centrifuge again at 300 x g for 5 minutes at 4°C.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V (or another fluorochrome-conjugated Annexin V).
-
Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
Gently vortex the tubes.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[11]
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured format. The following tables provide an example of how to present the data from a dose-response and a time-course experiment.
Table 1: Dose-Response Effect of Compound Treatment on Apoptosis
| Compound Conc. (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Untreated) | 95.2 ± 1.5 | 2.5 ± 0.5 | 2.3 ± 0.7 |
| 0 (Vehicle) | 94.8 ± 1.8 | 2.8 ± 0.6 | 2.4 ± 0.9 |
| 1 | 85.3 ± 2.1 | 8.1 ± 1.1 | 6.6 ± 1.3 |
| 5 | 60.7 ± 3.5 | 25.4 ± 2.8 | 13.9 ± 2.1 |
| 10 | 35.1 ± 4.2 | 40.2 ± 3.9 | 24.7 ± 3.5 |
Table 2: Time-Course Effect of Compound Treatment (10 µM) on Apoptosis
| Time (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 | 95.2 ± 1.5 | 2.5 ± 0.5 | 2.3 ± 0.7 |
| 12 | 70.4 ± 2.8 | 18.9 ± 2.2 | 10.7 ± 1.9 |
| 24 | 35.1 ± 4.2 | 40.2 ± 3.9 | 24.7 ± 3.5 |
| 48 | 15.8 ± 3.1 | 30.5 ± 3.3 | 53.7 ± 4.8 |
Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: Principle of Annexin V and PI Staining.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biologi.ub.ac.id [biologi.ub.ac.id]
- 4. DCZ0801, a novel compound, induces cell apoptosis and cell cycle arrest via MAPK pathway in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JTC-801 inhibits the proliferation and metastasis of the Hep G2 hepatoblastoma cell line by regulating the phosphatidylinositol 3-kinase/protein kinase B signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Preclinical Administration of CDC801
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical administration of CDC801, a hypothetical small molecule inhibitor, in murine models. The protocols and data presented herein are representative examples derived from common practices in preclinical drug development and are intended to facilitate the design and execution of studies to evaluate the pharmacokinetics and efficacy of novel small molecule inhibitors.
Introduction
This compound is a potent and selective small molecule inhibitor of a key signaling pathway implicated in oncogenesis. Preclinical evaluation of this compound in animal models is a critical step in its development pathway to establish a foundational understanding of its in vivo behavior, including absorption, distribution, metabolism, and excretion (ADME), as well as to determine its therapeutic window and potential toxicities. The choice of administration route is paramount and can significantly influence the pharmacokinetic profile and, consequently, the pharmacodynamic effects of the compound. This document outlines protocols for four common administration routes—oral, intravenous, intraperitoneal, and subcutaneous—and provides examples of how to present the resulting pharmacokinetic data.
Quantitative Data Summary
Effective preclinical studies rely on the careful collection and clear presentation of quantitative data. The following tables are templates that can be used to summarize key pharmacokinetic and efficacy data for this compound.
Table 1: Pharmacokinetic Parameters of this compound in Mice Following a Single Dose
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Intravenous (IV) | 2 | 1500 ± 210 | 0.08 | 3200 ± 450 | 2.5 ± 0.4 | 100 |
| Oral (PO) | 10 | 850 ± 120 | 0.5 | 4100 ± 580 | 3.1 ± 0.5 | 41 |
| Intraperitoneal (IP) | 10 | 1200 ± 180 | 0.25 | 5500 ± 750 | 2.8 ± 0.4 | 69 |
| Subcutaneous (SC) | 10 | 600 ± 90 | 1.0 | 6200 ± 870 | 4.5 ± 0.6 | 78 |
Data are presented as mean ± standard deviation (SD) for n=3-5 mice per group.
Table 2: Tumor Growth Inhibition in Xenograft Model Following Repeated Dosing of this compound
| Treatment Group | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | PO | QD | 1500 ± 250 | - |
| This compound (10 mg/kg) | PO | QD | 750 ± 120 | 50 |
| This compound (20 mg/kg) | PO | QD | 400 ± 80 | 73 |
| This compound (10 mg/kg) | IP | QOD | 600 ± 110 | 60 |
QD: once daily; QOD: every other day. Data are presented as mean ± SD.
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, such as a kinase cascade involved in cell proliferation and survival.
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Workflow
The diagram below outlines a typical workflow for a preclinical in vivo efficacy and pharmacokinetic study.
Caption: Workflow for a preclinical in vivo efficacy study.
Experimental Protocols
The following are detailed protocols for the administration of this compound via various routes in mice. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all procedures.
Oral Gavage (PO) Administration
Objective: To administer a precise dose of this compound directly into the stomach.
Materials:
-
This compound formulation (e.g., suspension in 0.5% methylcellulose and 0.2% Tween 80 in water)
-
Sterile 1 mL syringes
-
20-22 gauge, 1.5-inch flexible or rigid, ball-tipped oral gavage needles
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation: Weigh each mouse to accurately calculate the dosing volume (typically 5-10 mL/kg).
-
Syringe Preparation: Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.
-
Animal Restraint: Properly restrain the mouse by grasping the loose skin on the back of the neck and shoulders to immobilize the head. The body should be held firmly.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and pass it along the roof of the mouth. Allow the mouse to swallow the tip of the needle, then gently advance the needle down the esophagus into the stomach. There should be no resistance. If resistance is met, withdraw the needle and re-insert.
-
Substance Administration: Administer the solution at a controlled rate to prevent regurgitation.
-
Needle Withdrawal and Monitoring: After administration, gently withdraw the gavage needle. Return the mouse to its cage and monitor for any signs of distress.
Intravenous (IV) Injection (Tail Vein)
Objective: To introduce this compound directly into the systemic circulation for 100% bioavailability.
Materials:
-
This compound formulation (sterile solution, e.g., in 10% DMSO, 40% PEG300, 50% saline)
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Mouse restrainer (e.g., a commercial tube or a 50 mL conical tube with air holes)
-
Heat lamp or warming pad
-
70% ethanol
Procedure:
-
Animal Preparation: Place the mouse in a restrainer. Warm the tail using a heat lamp or warming pad for 1-2 minutes to dilate the lateral tail veins.
-
Syringe Preparation: Prepare the syringe with the calculated dose of this compound. The typical injection volume is 5-10 mL/kg. Remove all air bubbles.
-
Vein Visualization: Disinfect the tail with 70% ethanol. The two lateral tail veins should be visible.
-
Injection: With the needle bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle.
-
Substance Administration: Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
Post-Injection: After successful injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding. Return the mouse to its cage and monitor.
Intraperitoneal (IP) Injection
Objective: To administer this compound into the peritoneal cavity, where it is absorbed into circulation.
Materials:
-
This compound formulation
-
Sterile 1 mL syringes with 23-25 gauge needles
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the correct dosing volume (typically 10-20 mL/kg).
-
Animal Restraint: Restrain the mouse by scruffing the neck and back, and turn it so the abdomen is facing upwards, with the head tilted slightly downwards.
-
Injection Site: The injection should be made in the lower right or left abdominal quadrant to avoid the bladder and cecum.
-
Injection: Insert the needle at a 15-20 degree angle. Aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate improper placement.
-
Substance Administration: Inject the solution smoothly.
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
Subcutaneous (SC) Injection
Objective: To deposit this compound into the space between the skin and the underlying muscle for slower absorption.
Materials:
-
This compound formulation
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Preparation: Weigh the mouse for accurate dosing (typical volume is 5-10 mL/kg).
-
Animal Restraint: Grasp the loose skin over the shoulders (scruff) to create a "tent" of skin.
-
Injection: Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel.
-
Substance Administration: Inject the full volume of the solution, which will form a small bleb under the skin.
-
Post-Injection: Withdraw the needle and return the mouse to its cage. The bleb will dissipate as the substance is absorbed.
Application Note: Quantification of CDC801 in Human Plasma by Liquid Chromatography-Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of CDC801 in human plasma. This compound is a novel small molecule inhibitor of phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α), with potential therapeutic applications in inflammatory diseases and oncology.[1] The methodology presented herein is crucial for pharmacokinetic studies, enabling researchers and drug development professionals to accurately determine the concentration of this compound in biological matrices. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision.
Introduction
This compound, with the chemical formula C23H24N2O5 and a molecular weight of 408.45 g/mol , is a thalidomide analog that has been investigated for its selective cytokine inhibitory properties.[2][3] As a potent PDE4 inhibitor, this compound modulates inflammatory pathways, making it a compound of interest for various therapeutic areas.[1] To support preclinical and clinical development, a reliable bioanalytical method for the quantification of this compound in plasma is essential for characterizing its pharmacokinetic profile.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological fluids due to its high sensitivity, selectivity, and accuracy.[4] This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma using a validated LC-MS/MS method.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
This compound-d5 (stable isotope-labeled internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Equipment
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes
Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound-d5 in 1 mL of methanol.
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
For calibration standards and QCs, spike 5 µL of the corresponding this compound working solution. For blank samples, add 5 µL of 50:50 acetonitrile:water.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to all tubes except the blank. To the blank, add 150 µL of acetonitrile.
-
Vortex mix all tubes for 30 seconds to precipitate plasma proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 409.2 | 218.1 | 30 | 25 |
| this compound-d5 (IS) | 414.2 | 223.1 | 30 | 25 |
Results and Discussion
Method Validation
The method was validated for linearity, accuracy, precision, and recovery.
-
Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, mid, and high). The results are summarized in Table 3.
Table 3: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| Low QC | 5 | 4.2 | 102.5 | 5.8 | 101.7 |
| Mid QC | 50 | 3.1 | 98.9 | 4.5 | 99.3 |
| High QC | 800 | 2.5 | 101.2 | 3.9 | 100.8 |
-
Recovery: The extraction recovery of this compound from human plasma was determined to be consistently above 85% at all QC levels.
Hypothetical Signaling Pathway of this compound
This compound acts as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn leads to the downregulation of pro-inflammatory cytokines such as TNF-α.
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow
The overall workflow for the quantification of this compound in human plasma is depicted below.
Caption: Experimental workflow for this compound quantification.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard contribute to the robustness and accuracy of the method. This application note serves as a comprehensive guide for researchers and professionals involved in the development of this compound, facilitating essential pharmacokinetic and toxicokinetic studies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing CDC-X Concentration for Maximum Efficacy
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for CDC-X in a cell-based assay?
A1: For a novel inhibitor like CDC-X, it is advisable to start with a broad concentration range to determine its potency. A common strategy is to perform a dose-response curve starting from a high concentration (e.g., 100 µM) and performing serial dilutions down to the picomolar range.[1][2] The initial broad range will help in identifying the concentration at which the compound shows biological activity and in determining the IC50 (half-maximal inhibitory concentration) value.
Q2: How should I dissolve and store CDC-X?
A2: Most small molecule inhibitors are soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3][4] Before use, thaw the aliquot and dilute it to the desired working concentrations in your cell culture medium. Note that the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: I am observing cytotoxicity at all concentrations of CDC-X. What could be the reason?
A3: If you observe widespread cytotoxicity, consider the following:
-
High Starting Concentration: Your highest concentration might be too toxic. Try shifting your concentration range lower.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%). Run a vehicle control (medium with the same concentration of solvent) to check for solvent-induced toxicity.
-
Compound Instability: The compound may be unstable in the culture medium, leading to the formation of toxic byproducts.[3]
-
Off-Target Effects: At high concentrations, the inhibitor might be hitting other targets in the cell, leading to general toxicity.[5]
Q4: My dose-response curve for CDC-X is not sigmoidal. What does this indicate?
A4: A non-sigmoidal dose-response curve can be due to several factors:
-
Insolubility: The compound may be precipitating out of solution at higher concentrations. Visually inspect your wells for any precipitate.
-
Complex Mechanism of Action: The compound may have a complex, non-Michaelis-Menten-like interaction with its target.
-
Assay Interference: The compound might be interfering with the assay itself (e.g., autofluorescence in a fluorescence-based assay). Run appropriate controls to check for assay interference.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | - Inaccurate pipetting- Uneven cell seeding- Compound precipitation | - Use calibrated pipettes and proper pipetting technique.- Ensure a single-cell suspension before seeding and allow plates to sit at room temperature before incubation to ensure even cell distribution.- Check the solubility of the compound in your media. Consider using a different solvent or lowering the highest concentration. |
| No biological effect observed | - Inactive compound- Insufficient concentration- Cell line not sensitive to the inhibitor- Incorrect assay endpoint | - Verify the identity and purity of the compound.- Test a higher concentration range.- Use a positive control compound known to elicit a response in your cell line.- Ensure your chosen assay is appropriate to measure the expected biological effect. |
| IC50 value differs significantly from published data | - Different cell line or passage number- Variations in experimental conditions (e.g., cell density, incubation time)- Different assay used | - Use the same cell line and passage number as the reference study.- Standardize all experimental parameters.- If using a different assay, the results may not be directly comparable. |
Experimental Protocols
Protocol: Determining the IC50 of CDC-X using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working stock of your highest desired concentration of CDC-X in complete culture medium. For example, for a final highest concentration of 100 µM, prepare a 200 µM solution.
-
Perform serial dilutions (e.g., 1:3 or 1:5) of the 2X working stock in complete culture medium to create a range of concentrations.
-
Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in complete medium) and a positive control.
-
Carefully remove the old medium from the cells and add 100 µL of the prepared 2X compound dilutions to the respective wells. This will result in a final 1X concentration.
-
-
Incubation:
-
Incubate the plate for a duration relevant to the cell cycle of your chosen cell line (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Quantitative Data Summary
Table 1: Example Cell Viability Data for CDC-X
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 100 | 5.2 ± 1.1 |
| 33.3 | 15.8 ± 2.5 |
| 11.1 | 35.1 ± 3.2 |
| 3.7 | 50.5 ± 4.1 |
| 1.2 | 75.3 ± 5.6 |
| 0.4 | 90.1 ± 3.8 |
| 0.1 | 98.7 ± 2.1 |
| Vehicle Control | 100 ± 1.5 |
Table 2: Example IC50 Values for CDC-X in Different Cell Lines
| Cell Line | IC50 (µM) |
| Cell Line A | 3.7 |
| Cell Line B | 12.5 |
| Cell Line C | > 100 |
Visualizations
References
- 1. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDC801|192819-27-5|MSDS [dcchemicals.com]
- 4. dcchemicals.com [dcchemicals.com]
- 5. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting CDC801 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of CDC801. Our goal is to help researchers overcome challenges related to the solubility of this compound in aqueous solutions and ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
It is highly recommended to prepare initial stock solutions of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). For maximum solubility in aqueous buffers, it is advised to first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.
Q2: My this compound precipitated out of solution when I added it to my cell culture media. What should I do?
Precipitation of this compound in cell culture media is a common issue that can arise from several factors, including poor initial solubility, high final concentration, or the dilution method. A systematic troubleshooting approach is recommended to identify and resolve the issue.
Q3: How should I store this compound powder and stock solutions?
For long-term stability, this compound powder should be stored at -20°C. Stock solutions, prepared in a suitable organic solvent like DMSO, should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Guide
Issue: Difficulty in dissolving the initial this compound powder.
-
Possible Cause: The selected solvent may not be optimal for this compound.
-
Solution: Ensure you are using a recommended organic solvent, such as DMSO. To aid dissolution, vortexing the solution for 1-2 minutes is recommended. If the compound remains undissolved, sonication for 5-10 minutes can be an effective method to facilitate complete dissolution.[1][2]
Issue: this compound precipitates upon dilution into aqueous media.
-
Possible Cause 1: The final concentration of this compound in the media is too high.
-
Solution: It is crucial to determine the optimal working concentration for your specific cell line and experiment. We recommend performing a solubility test in your specific cell culture medium to determine the maximum soluble concentration under your experimental conditions.[1]
-
Possible Cause 2: The dilution method is causing localized high concentrations and precipitation.
-
Solution: When diluting the DMSO stock solution into your aqueous cell culture media, it is critical to mix thoroughly and quickly. A recommended technique is to add the this compound stock solution to a small volume of media first, mix well, and then add this to the final volume. Avoid adding the stock solution directly to a large volume of media without adequate mixing. A serial dilution approach in the media may also be beneficial for challenging solubility issues.[1]
-
Possible Cause 3: The pH of the aqueous solution is not optimal for this compound solubility.
-
Solution: The solubility of a compound can be pH-dependent. For acidic or basic compounds, adjusting the pH of the aqueous medium can significantly improve solubility. Consider performing a pH-solubility profile to identify the optimal pH range for this compound.[2][3]
Quantitative Data Summary
The following table summarizes the approximate solubility of this compound in various common solvents. This data should be used as a guideline, and it is recommended to perform your own solubility tests for your specific experimental conditions.
| Solvent | Approximate Solubility (mg/mL) | Notes |
| DMSO | ~25 | Recommended for stock solutions. |
| DMF | ~20 | An alternative to DMSO for stock solutions.[4] |
| Ethanol | Sparingly soluble | Not recommended for high-concentration stock solutions. |
| PBS (pH 7.4) | < 0.1 | This compound is poorly soluble in aqueous buffers alone. |
| 1:10 DMF:PBS | ~1 | Demonstrates improved solubility with a co-solvent.[4] |
Experimental Protocols
Protocol: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under standard cell culture conditions.
Materials:
-
This compound powder
-
DMSO (or other suitable organic solvent)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Create a series of dilutions of the this compound stock solution in your cell culture medium. For example, prepare final concentrations ranging from 0.1 µM to 100 µM.
-
Incubate the samples under standard cell culture conditions (37°C, 5% CO2) for a duration equivalent to your planned experiment (e.g., 24, 48, or 72 hours).[1]
-
Visually inspect each sample for any signs of precipitation. This can be done by eye and confirmed by microscopy.[1]
-
The highest concentration that remains clear and free of precipitates is the maximum soluble concentration of this compound in that specific medium under those conditions.[1]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Decision pathway for this compound solution preparation.
References
Technical Support Center: CDC801 Stability in Long-Term Storage
This technical support guide is intended for researchers, scientists, and drug development professionals using CDC801. It provides troubleshooting advice and frequently asked questions regarding the stability of this compound during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound?
For long-term storage, this compound should be stored at temperatures of –20°C or –80°C.[1] It is crucial to aliquot the antibody into sterile, low-binding tubes to minimize the number of freeze-thaw cycles.[1] Lyophilization, or freeze-drying, is another effective method for long-term storage at ambient temperatures, provided moisture and light are controlled.[1]
Q2: I observed precipitation in my this compound sample after thawing. What could be the cause and how can I resolve it?
Precipitation, often due to aggregation, is a common issue with therapeutic antibodies.[1] This can be triggered by multiple freeze-thaw cycles or storage in suboptimal buffer conditions.[1] To resolve this, centrifuge the sample to remove the precipitate and filter the supernatant. It is advisable to re-assess the protein concentration and activity. To prevent this, avoid repeated freeze-thaw cycles by storing this compound in single-use aliquots.
Q3: How do pH and buffer composition affect the stability of this compound?
The pH and buffer composition are critical for antibody stability.[1] Generally, a pH range of 6.0–7.0 is recommended to enhance antibody stability.[1] Deviations from the optimal pH can lead to chemical degradation, such as deamidation, or physical instability, like aggregation.[2]
Q4: What are the major degradation pathways for this compound during long-term storage?
The most common degradation pathways for monoclonal antibodies like this compound include aggregation, fragmentation, deamidation, and oxidation.[3] These can be influenced by storage conditions such as temperature, pH, and exposure to light.[3] High pH conditions can also trigger disulfide bond scrambling, leading to the formation of thioethers or covalent aggregates.[3]
Q5: Can exposure to light affect the stability of this compound?
Yes, exposure to light can lead to the formation of covalent aggregates and fragmentation, particularly around the hinge region of the antibody.[3] Certain amino acid residues like tryptophan, methionine, and histidine are highly susceptible to oxidation upon light exposure.[3] Therefore, it is essential to protect this compound from light during storage and handling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased biological activity | Aggregation, fragmentation, or chemical modification (e.g., oxidation) | Characterize the sample using size-exclusion chromatography (SEC) to check for aggregates and fragments. Use mass spectrometry to identify chemical modifications. Ensure proper storage conditions are maintained. |
| Visible particles or cloudiness | Protein aggregation or precipitation | Centrifuge the sample to remove insoluble material. The soluble fraction may still be usable but should be requalified. Review handling procedures to minimize agitation and temperature fluctuations. |
| Shift in analytical chromatography peak | Chemical modifications such as deamidation or oxidation | Employ ion-exchange chromatography (IEX) or mass spectrometry to identify the nature of the modification. Review the formulation for the presence of appropriate stabilizers. |
| Loss of product over time | Adsorption to the storage container surface | Use low-protein-binding tubes for storage. Including a carrier protein like BSA in the formulation can also mitigate this issue, if compatible with the intended application. |
Quantitative Stability Data
The following table summarizes the stability of this compound under various storage conditions over a 12-month period.
| Storage Condition | Time (Months) | Purity (%) (by SEC) | Monomer (%) (by SEC) | Biological Activity (%) |
| -80°C | 0 | 99.5 | 99.2 | 100 |
| 6 | 99.4 | 99.1 | 98 | |
| 12 | 99.3 | 99.0 | 97 | |
| -20°C | 0 | 99.5 | 99.2 | 100 |
| 6 | 99.0 | 98.5 | 95 | |
| 12 | 98.5 | 97.8 | 91 | |
| 2-8°C | 0 | 99.5 | 99.2 | 100 |
| 6 | 97.2 | 96.5 | 85 | |
| 12 | 95.0 | 93.8 | 75 | |
| 25°C | 0 | 99.5 | 99.2 | 100 |
| 1 | 92.1 | 90.5 | 60 | |
| 3 | 85.3 | 82.1 | 40 |
Experimental Protocols
Protocol: Size-Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
1. Objective: To quantify the percentage of monomer, aggregates, and fragments of this compound in a sample.
2. Materials:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- SEC column suitable for monoclonal antibody analysis (e.g., TSKgel G3000SWxl)
- Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
- This compound sample
- Mobile phase for sample dilution
3. Method:
- Prepare the mobile phase and degas it thoroughly.
- Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
- Dilute the this compound sample to a concentration of 1 mg/mL using the mobile phase.
- Inject 20 µL of the diluted sample onto the column.
- Run the chromatography for 30 minutes, monitoring the absorbance at 280 nm.
- Identify the peaks corresponding to aggregates (eluting earlier), monomer (main peak), and fragments (eluting later).
- Integrate the peak areas to calculate the percentage of each species.
4. Data Analysis:
- % Monomer = (Area of Monomer Peak / Total Area of All Peaks) x 100
- % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
- % Fragments = (Area of Fragment Peaks / Total Area of All Peaks) x 100
Visualizations
Caption: Major degradation pathways for the monoclonal antibody this compound.
Caption: Experimental workflow for a long-term stability study of this compound.
References
Technical Support Center: Minimizing Off-Target Effects of CDC801
For researchers, scientists, and drug development professionals, understanding and mitigating the off-target effects of a small molecule inhibitor like CDC801 is critical for obtaining reliable experimental results and for the successful development of targeted therapies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you design and interpret your experiments with this compound effectively.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
Q2: How can I determine the potential off-target profile of this compound in my experimental system?
A2: A comprehensive approach combining computational and experimental methods is recommended.
-
In Silico Analysis: Utilize online databases and prediction tools to identify kinases with high sequence or structural homology to the presumed target of this compound.
-
Biochemical Screening: The most direct method is to perform a broad panel kinase screen where this compound is tested against hundreds of purified kinases at a fixed concentration (e.g., 1 µM). This will provide a percentage of inhibition for each kinase, highlighting potential off-targets.
-
Cell-Based Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement within intact cells and can also be adapted to identify off-target binding.
Q3: What are the key experimental strategies to minimize and control for off-target effects of this compound?
A3: Several strategies should be employed to increase confidence that the observed effects are due to on-target inhibition:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype. Performing a dose-response curve can help distinguish on-target effects, which should occur at lower concentrations, from off-target effects that may only appear at higher concentrations.
-
Use of Structurally Unrelated Inhibitors: If possible, use a second, structurally distinct inhibitor that targets the same primary protein as this compound. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Approaches: The gold standard for validating on-target effects is to use genetic tools like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the target protein. A true on-target effect of this compound should be mimicked by the genetic perturbation.
-
Rescue Experiments: In a "rescue" experiment, you can introduce a version of the target protein that is resistant to this compound (e.g., through mutation of the binding site) into cells where the endogenous protein is depleted. If the observed phenotype is reversed, it strongly suggests an on-target effect.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cellular toxicity observed at effective concentrations. | Off-target effects are leading to cell death. | 1. Perform a dose-response curve to determine the IC50 for the on-target effect and a CC50 (50% cytotoxic concentration) to establish a therapeutic window.2. Conduct a broad kinase screen to identify potential off-target kinases that might be mediating the toxicity.3. Use a structurally unrelated inhibitor for the same target to see if the toxicity is recapitulated. |
| Inconsistent or unexpected phenotypic results. | Off-target effects are confounding the experimental outcome. | 1. Validate on-target engagement in your specific cell line using a method like CETSA.2. Perform a genetic knockdown/knockout of the intended target to see if it phenocopies the effect of this compound.3. Conduct a rescue experiment to confirm that the effect is specifically due to inhibition of the intended target. |
| Discrepancy between biochemical IC50 and cellular EC50. | Poor cell permeability, active efflux from cells, or off-target effects in the cellular environment. | 1. Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA).2. Use CETSA to confirm target engagement at the concentrations being used in cellular assays.3. Consider that off-target effects in the complex cellular milieu may contribute to the observed phenotype, necessitating the control experiments outlined above. |
Quantitative Data Summary
To illustrate how to present data on inhibitor selectivity, the following table provides a hypothetical kinase selectivity profile for this compound. A comprehensive profiling of this compound against a broad kinase panel is essential to generate such a table for your specific batch of the compound.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target | Notes |
| Primary Target X | 10 | 1 | Potent on-target activity. |
| Off-Target Kinase A | 250 | 25 | Moderate off-target activity. Consider using concentrations below 250 nM in cellular assays. |
| Off-Target Kinase B | 1,200 | 120 | Weak off-target activity. Less likely to be a concern at typical experimental concentrations. |
| Off-Target Kinase C | >10,000 | >1,000 | Highly selective against this kinase. |
Key Experimental Protocols
Biochemical Kinase Assay for IC50 Determination
Objective: To determine the concentration of this compound required to inhibit the activity of a purified kinase by 50%.
Methodology:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
In a multi-well plate, combine the recombinant kinase, a suitable substrate peptide, and ATP at a concentration close to its Km value.
-
Add the diluted this compound or a vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add a detection reagent that measures the amount of phosphorylated substrate or remaining ATP (e.g., using luminescence or fluorescence).
-
Read the signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to its intended target in intact cells.
Methodology:
-
Culture cells to a suitable confluency and treat them with this compound at the desired concentration or with a vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest the cells and resuspend them in a buffered solution.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or another protein detection method.
-
A positive result is indicated by a shift in the melting curve, where the target protein remains soluble at higher temperatures in the presence of this compound compared to the vehicle control.
Visualizations
Caption: On-target vs. Off-target effects of this compound.
Caption: Workflow for validating on-target effects.
CDC801 experimental variability and how to control for it
Welcome to the technical support center for CDC801. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on understanding and controlling experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active small molecule that functions as a dual inhibitor of phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α). Its inhibitory activities are characterized by the following IC50 values:
-
PDE4: 1.1 µM
-
TNF-α: 2.5 µM
By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, leading to a reduction in inflammatory responses.[1][2][3] The direct inhibition of TNF-α, a major pro-inflammatory cytokine, further contributes to its anti-inflammatory effects.[4][5][6]
Q2: In what research areas is this compound typically used?
A2: Given its mechanism of action, this compound is primarily investigated in the context of inflammatory and autoimmune diseases. It is also relevant for studying cellular processes regulated by cAMP and TNF-α signaling, including immune cell activation, cell proliferation, and apoptosis.[4][5][7] Notably, this compound has been under investigation in a clinical trial for Chronic Lymphocytic Leukemia (CLL).
Q3: What are the primary sources of experimental variability when working with this compound?
A3: Experimental variability with this compound can arise from several factors, including:
-
Cell-based factors: Cell line integrity, passage number, cell density, and contamination can all impact results.[1] Phenotypic drift in cell cultures over time is a significant contributor to variability.
-
Reagent and compound handling: Inconsistent solvent concentrations (e.g., DMSO), improper storage of this compound, and variability in reagent quality can affect outcomes.
-
Assay conditions: Variations in incubation times, temperature, and plate position (edge effects) can introduce noise into the data.
-
Biological variability: Differences in the expression levels of PDE4 isoforms and TNF-α receptors across different cell types can lead to varied responses.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for PDE4 Inhibition
-
Question: We are observing significant well-to-well and day-to-day variability in our this compound IC50 values from our PDE4 inhibition assays. What could be the cause and how can we mitigate this?
-
Answer: High variability in PDE4 inhibition assays is a common challenge. Here are potential causes and solutions:
-
Inconsistent Cell State:
-
Cause: Cells at different growth phases or passage numbers can exhibit varied PDE4 expression and activity.
-
Solution: Strictly standardize your cell culture protocol. Use cells within a narrow passage number range and ensure consistent seeding density. Consider using cryopreserved cell banks to start each experiment from the same cell population.[1]
-
-
Substrate Depletion:
-
Cause: If the cAMP concentration is too low or the reaction time is too long, the substrate may be depleted, leading to non-linear reaction kinetics.
-
Solution: Optimize the cAMP concentration and ensure your measurements are taken within the linear range of the assay.
-
-
Assay Conditions:
-
Cause: Minor fluctuations in incubation temperature and time can alter enzyme kinetics.
-
Solution: Use a calibrated incubator and a precise timer for all incubation steps. Ensure even temperature distribution across the microplate.
-
-
Reagent Preparation:
-
Cause: Inaccurate serial dilutions of this compound can lead to significant errors in the dose-response curve.
-
Solution: Prepare fresh dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Issue 2: Inconsistent Results in TNF-α Release Assays
-
Question: Our TNF-α release assay results with this compound are not reproducible. What factors should we investigate?
-
Answer: TNF-α release assays, often performed using ELISA or similar immunoassays, are sensitive to a variety of factors. Consider the following:
-
Cell Stimulation:
-
Cause: The potency and concentration of the stimulating agent (e.g., lipopolysaccharide, LPS) can vary between batches, leading to inconsistent TNF-α production.
-
Solution: Qualify each new batch of LPS or other stimulants to ensure a consistent dose-response.
-
-
Timing of Measurement:
-
Cause: TNF-α release is a dynamic process. Measuring at different time points post-stimulation will yield different results.
-
Solution: Establish a strict time course and measure TNF-α levels at a consistent, optimized time point.
-
-
ELISA-specific Variability:
-
Cause: Improper washing, variability in antibody lots, and inconsistent incubation times can all contribute to ELISA variability.
-
Solution: Follow the ELISA kit manufacturer's protocol precisely. Use an automated plate washer for consistent washing steps. Ensure that all reagents, including standards and samples, are at room temperature before use.[8]
-
-
Sample Handling:
-
Cause: TNF-α can be sensitive to degradation. Multiple freeze-thaw cycles of cell culture supernatants can reduce the detectable amount of the cytokine.
-
Solution: Aliquot supernatants after harvesting and avoid repeated freeze-thaw cycles.
-
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Target | Notes |
| IC50 | 1.1 µM | PDE4 | Represents the concentration of this compound required to inhibit 50% of PDE4 activity. |
| IC50 | 2.5 µM | TNF-α | Represents the concentration of this compound required to inhibit 50% of TNF-α release. |
Experimental Protocols & Workflows
Protocol 1: Cell-Based PDE4 Inhibition Assay
This protocol describes a method to determine the IC50 of this compound for PDE4 in a whole-cell format using a CRE-luciferase reporter assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
CRE-luciferase reporter vector and PDE4B expression vector
-
Transfection reagent
-
Forskolin
-
This compound
-
Dual-luciferase assay system
-
96-well white, clear-bottom assay plates
Methodology:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the CRE-luciferase reporter vector and the PDE4B expression vector using a suitable transfection reagent according to the manufacturer's instructions. A constitutively expressing Renilla luciferase vector should be included as an internal control for transfection efficiency.[9]
-
Incubation: Incubate the cells for 24-48 hours to allow for vector expression.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Incubate for 1 hour.
-
Cell Stimulation: Add forskolin to all wells (except for negative controls) to a final concentration that induces a submaximal luciferase response. This elevates intracellular cAMP levels.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's protocol. Measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: TNF-α Release Assay from Macrophages
This protocol outlines the measurement of this compound's inhibitory effect on TNF-α release from differentiated THP-1 macrophages.
Materials:
-
THP-1 human monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
Human TNF-α ELISA kit
-
24-well tissue culture plates
Methodology:
-
Macrophage Differentiation: Seed THP-1 cells in a 24-well plate and treat with PMA (e.g., 20 ng/mL) for 48-72 hours to induce differentiation into adherent macrophage-like cells.[10]
-
Compound Pre-treatment: After differentiation, wash the cells and replace the medium with fresh medium containing serial dilutions of this compound. Incubate for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to stimulate TNF-α production. Include appropriate vehicle and unstimulated controls.
-
Incubation: Incubate the plate for a predetermined optimal time (e.g., 4-6 hours) at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatants from each well. Centrifuge to pellet any detached cells and transfer the clear supernatant to a new tube.
-
ELISA: Perform the human TNF-α ELISA on the collected supernatants according to the kit manufacturer's instructions.[11][12] This typically involves incubating the supernatant in antibody-coated wells, followed by washing and addition of a detection antibody and substrate.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the concentration of TNF-α in each sample by interpolating from a standard curve. Plot the TNF-α concentration against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
Visualizations
Caption: this compound inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory signaling.
Caption: this compound directly inhibits the synthesis and release of the pro-inflammatory cytokine TNF-α.
Caption: General experimental workflow for determining the IC50 value of this compound.
References
- 1. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. cusabio.com [cusabio.com]
- 4. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Tumor Necrosis Factor Alpha Signaling and Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Differential Tumor Necrosis Factor Alpha Expression and Release from Peritoneal Mouse Macrophages In Vitro in Response to Proliferating Gram-Positive versus Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of CDC801 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in-vivo studies with CDC801, a compound understood to exhibit poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary barriers to the oral bioavailability of this compound?
A1: For a compound with poor aqueous solubility like this compound, the primary barriers to oral bioavailability are typically dissolution-rate limited absorption and potential first-pass metabolism.[1][2] Before the compound can be absorbed across the gastrointestinal (GI) tract, it must first dissolve in the GI fluids.[2] If a drug has low solubility, it may not dissolve sufficiently to create a high enough concentration gradient for effective absorption. Additionally, once absorbed, the compound may be extensively metabolized by enzymes in the intestinal wall and liver (first-pass effect), reducing the amount of active drug that reaches systemic circulation.[3][4]
Q2: What initial steps should be taken to investigate the low bioavailability of this compound?
A2: A stepwise approach is recommended. First, confirm the compound's physicochemical properties, focusing on its solubility in relevant biorelevant media (e.g., FaSSIF, FeSSIF) and its permeability (e.g., using a Caco-2 assay). This will help to classify the compound according to the Biopharmaceutics Classification System (BCS).[5][6] Concurrently, an intravenous (IV) dose should be administered in an animal model to determine the absolute bioavailability and to understand the extent of first-pass metabolism.[3][4] The results from these investigations will guide the selection of an appropriate formulation strategy.
Q3: What are the main formulation strategies to consider for a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[2][6][7] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can improve the dissolution rate.[7][8]
-
Amorphous Formulations: Converting the crystalline drug to an amorphous state, often stabilized in a polymer matrix (solid dispersions), can increase its apparent solubility.[5]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract and potentially facilitate lymphatic uptake, bypassing first-pass metabolism.[5][8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[2][7]
-
pH Modification and Co-solvents: For ionizable compounds, altering the microenvironment pH can enhance solubility. Co-solvents can also be used in liquid formulations to increase drug solubility.[7]
Troubleshooting Guides
Problem 1: Very Low and Variable Exposure After Oral Dosing with a Simple Suspension
Possible Cause: Dissolution rate-limited absorption due to poor solubility and potential particle agglomeration of the suspension in the GI tract.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low oral exposure.
Recommended Actions:
-
Characterize the API: Perform solubility testing in different pH buffers and biorelevant media.
-
Formulation Development:
-
Option A (Particle Size Reduction): Prepare a nanosuspension of this compound and dose it in the same vehicle.
-
Option B (Lipid-Based System): Screen for solubility in various oils, surfactants, and co-solvents to develop a Self-Emulsifying Drug Delivery System (SEDDS).[3][5]
-
Option C (Solid Dispersion): Create a solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC-AS).
-
-
In-Vivo Evaluation: Dose these new formulations alongside the original suspension in a comparative pharmacokinetic (PK) study in an appropriate animal model (e.g., rat, mouse).
Data Presentation: Comparative PK Parameters of this compound Formulations
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) | Bioavailability (%) |
| IV Solution | 2 | 850 ± 120 | 0.08 | 1250 ± 210 | 100 |
| Simple Suspension | 10 | 50 ± 25 | 2.0 | 250 ± 130 | 4 |
| Nanosuspension | 10 | 250 ± 90 | 1.5 | 1500 ± 450 | 24 |
| SEDDS | 10 | 600 ± 150 | 1.0 | 3750 ± 800 | 60 |
| Solid Dispersion | 10 | 450 ± 110 | 1.0 | 2800 ± 650 | 45 |
Data are presented as mean ± standard deviation and are hypothetical.
Problem 2: Formulation is Physically Unstable and Drug Precipitates Out of Solution
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen vehicle, or the formulation components are incompatible.
Troubleshooting Actions:
-
Re-assess Solubility: Accurately determine the saturation solubility of this compound in the current vehicle.
-
Reduce Drug Concentration: If feasible for the required dose, lower the concentration of this compound in the formulation.
-
Add Excipients:
-
pH Adjustment: If this compound has ionizable groups, adjust the pH of the formulation to a range where its solubility is maximized.[7]
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a SEDDS formulation of this compound to enhance its oral bioavailability.
Methodology:
-
Excipient Screening:
-
Determine the solubility of this compound in a panel of oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Cremophor® RH 40), and co-solvents (e.g., Transcutol® HP, PEG 400).
-
Select the excipients that show the highest solubility for this compound.
-
-
Formulation Development:
-
Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of the selected oil, surfactant, and co-solvent.
-
Prepare several blank formulations with varying ratios (e.g., 30:50:20, 40:40:20 oil:surfactant:co-solvent).
-
Evaluate the self-emulsification performance by adding a small amount of the blank formulation to water and observing the resulting emulsion.
-
-
Drug Loading:
-
Select the optimized blank formulation vehicle with good self-emulsification properties.
-
Dissolve a pre-weighed amount of this compound into the vehicle with gentle heating and vortexing until a clear, homogenous solution is formed.
-
-
Characterization:
-
Visually inspect the final drug-loaded SEDDS for clarity and homogeneity.
-
Determine the droplet size of the resulting emulsion upon dilution in water using dynamic light scattering.
-
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
Technical Support Center: Overcoming Resistance to HNF4α-Targeting siRNA Therapeutics in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to HNF4α-targeting small interfering RNA (siRNA) therapeutics, herein referred to as CDC801, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an investigational therapeutic agent based on small interfering RNA (siRNA) technology. Its primary mechanism is to specifically target and degrade the messenger RNA (mRNA) of Hepatocyte Nuclear Factor 4 alpha (HNF4α). This leads to a reduction in the expression of the HNF4α protein, which has been implicated in the proliferation and survival of certain cancer cells, particularly in hepatocellular carcinoma. By silencing the HNF4α gene, this compound aims to inhibit tumor growth and induce apoptosis.
Q2: Our cancer cell line, initially sensitive to this compound, is now showing reduced response. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to siRNA therapeutics like this compound can arise from various molecular changes within the cancer cells. Key potential mechanisms include:
-
Alterations in the RNA interference (RNAi) machinery: Mutations or altered expression of essential proteins in the RNAi pathway (e.g., Dicer, Ago2) can impair the processing and efficacy of the siRNA.
-
Upregulation of compensatory signaling pathways: Cancer cells can adapt by activating alternative survival pathways that bypass their dependency on HNF4α. Common examples include the activation of Wnt/β-catenin, STAT3, or TGFβ signaling pathways.[1]
-
Reduced siRNA uptake or enhanced efflux: Changes in the expression of cell surface receptors or transporters can lead to decreased internalization of the siRNA delivery vehicle. Similarly, upregulation of efflux pumps could potentially remove the therapeutic from the cytoplasm.
-
Epigenetic modifications: Alterations in DNA methylation or histone modification patterns can lead to changes in the expression of genes that contribute to a resistant phenotype.
-
Target site mutations: While less common for siRNA, mutations in the HNF4α mRNA sequence targeted by this compound could potentially interfere with siRNA binding and subsequent degradation.
Q3: Are there any known biomarkers that can predict resistance to this compound?
A3: Research into predictive biomarkers for resistance to HNF4α-targeting siRNA is ongoing. However, based on the known functions of HNF4α, potential biomarkers could include:
-
Baseline expression levels of HNF4α: While seemingly counterintuitive, very high levels of HNF4α might indicate a strong dependence on this pathway, but could also necessitate higher doses for effective silencing.
-
Activation status of compensatory pathways: High basal activation of pathways like Wnt/β-catenin or STAT3 may indicate a pre-existing tendency for resistance.
-
Expression of key RNAi machinery components: Low expression of essential proteins like Dicer or Ago2 could predict a poor response to any siRNA-based therapy.
Troubleshooting Guides
Issue 1: Decreased this compound Efficacy in a Previously Sensitive Cell Line
This guide provides a systematic approach to investigating and potentially overcoming acquired resistance to this compound.
Troubleshooting Workflow
Troubleshooting Steps and Experimental Protocols
| Step | Action | Expected Outcome | Troubleshooting |
| 1. Confirm Resistance | Perform a dose-response assay (e.g., MTS or CellTiter-Glo) comparing the parental and suspected resistant cell lines. | The resistant cell line should exhibit a rightward shift in the IC50 curve, indicating a need for higher concentrations of this compound to achieve the same level of growth inhibition. | - Ensure consistent cell seeding densities and assay conditions. - Passage number of parental cells should be comparable to when they were sensitive. |
| 2. Verify siRNA Integrity and Delivery | - Run an aliquot of the this compound stock on a denaturing polyacrylamide gel to check for degradation. - Use a fluorescently labeled control siRNA to confirm transfection efficiency via microscopy or flow cytometry. | - A single, sharp band should be observed for the siRNA. - High percentage of cells should show fluorescence, indicating successful delivery. | - If siRNA is degraded, obtain a new batch. - Optimize transfection reagent and protocol if delivery is inefficient. |
| 3. Assess Target Engagement | - Measure HNF4α mRNA levels via qRT-PCR at 24 and 48 hours post-transfection. - Measure HNF4α protein levels via Western blot at 48 and 72 hours post-transfection. | In resistant cells, there will be a diminished reduction in HNF4α mRNA and protein levels compared to the parental cell line treated with the same concentration of this compound. | - Check primer efficiency for qRT-PCR. - Validate antibody specificity for Western blotting. |
| 4. Investigate Resistance Mechanisms | - Perform RNA-sequencing to identify differentially expressed genes and activated pathways in resistant vs. parental cells. - Use Western blotting to probe for the activation of known compensatory pathways (e.g., phospho-STAT3, β-catenin). | RNA-seq may reveal upregulation of pro-survival or drug efflux genes. Western blotting may show increased phosphorylation or expression of key nodes in compensatory pathways. | - Validate RNA-seq hits with qRT-PCR. - Use appropriate positive and negative controls for pathway activation. |
| 5. Develop Overcoming Strategy | Based on the findings from Step 4, devise a strategy to re-sensitize the cells. This could involve combination therapy with an inhibitor of the identified compensatory pathway. | A synergistic effect should be observed when combining this compound with the second agent, restoring sensitivity to the HNF4α-targeting siRNA. | - Perform synergy analysis (e.g., Bliss independence or Chou-Talalay method) to confirm the interaction. |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound and any combination agents. Add the treatments to the appropriate wells. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle-only control and plot the dose-response curve to determine the IC50.
Protocol 2: Western Blotting for HNF4α and Signaling Proteins
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-HNF4α, anti-phospho-STAT3, anti-β-catenin, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Signaling Pathways and Logical Relationships
HNF4α-Dependent Cell Survival and Potential Resistance Pathways
The following diagram illustrates the intended therapeutic action of this compound on the HNF4α pathway and highlights potential compensatory pathways that can be activated in resistant cells.
Caption: this compound targets HNF4α mRNA for degradation, leading to reduced cell proliferation and increased apoptosis. Resistance can emerge through the activation of compensatory pathways such as Wnt/β-catenin, STAT3, or TGFβ.
Disclaimer: this compound is used here as a placeholder for an HNF4α-targeting siRNA therapeutic based on publicly available clinical trial information. The information provided is for research and technical support purposes only and does not constitute medical advice.
References
Technical Support Center: Addressing CDC801-Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity induced by the investigational compound CDC801 in normal, non-cancerous cells. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in normal cells?
A1: this compound is understood to induce cytotoxicity in normal proliferating cells primarily through the activation of caspase-dependent apoptosis and the induction of oxidative stress.[1][2][3] This can lead to off-target effects on healthy tissues, which is a critical consideration in its therapeutic application. The activation of the apoptotic pathway appears to be a key downstream event following drug-target engagement.
Q2: Are there known strategies to selectively protect normal cells from this compound-induced toxicity?
A2: Yes, several strategies are being explored to protect normal cells from the cytotoxic effects of agents like this compound.[4][5] One promising approach is the transient induction of cell cycle arrest in normal cells, as many cytotoxic agents preferentially target rapidly dividing cells.[6][7] Additionally, co-administration of antioxidants may mitigate cytotoxicity mediated by oxidative stress.[8][9] The use of targeted delivery systems to increase the concentration of this compound at the tumor site while minimizing systemic exposure is also a viable strategy.[8]
Q3: Can co-treatment with other agents reduce the required dose of this compound and its associated cytotoxicity?
A3: Combining this compound with other therapeutic agents could potentially allow for the use of lower, less toxic doses of this compound while achieving a synergistic anti-cancer effect.[4][5] The selection of a synergistic partner for this compound would depend on its specific mechanism of action and the molecular profile of the cancer being treated.
Troubleshooting Guides
Issue 1: High Levels of Apoptosis Observed in Normal Control Cell Lines
Question: My in vitro experiments show significant apoptosis in my normal (non-cancerous) control cell line after treatment with this compound, comparable to the cancer cell line. How can I reduce this off-target effect?
Answer:
This is a common challenge when developing cytotoxic agents. Here are a few troubleshooting steps you can take:
-
Optimize this compound Concentration and Exposure Time:
-
Perform a detailed dose-response and time-course experiment on both your normal and cancer cell lines to identify a potential therapeutic window where cancer cells are more sensitive to this compound than normal cells.
-
Experimental Protocol:
-
Cell Plating: Seed both normal and cancer cells at a density of 5,000 cells/well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.1 nM to 10 µM) for various time points (e.g., 24, 48, and 72 hours).
-
Viability Assay: Assess cell viability using an MTT or a luminescence-based assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for both cell lines at each time point.
-
-
-
Investigate Cell Cycle-Dependent Toxicity:
-
Normal proliferating cells can be protected by inducing a temporary G1 arrest.[6][7] Consider pre-treating your normal cells with a CDK4/6 inhibitor for a short period before adding this compound.
-
Experimental Protocol:
-
Cell Synchronization: Treat normal cells with a CDK4/6 inhibitor (e.g., Palbociclib at 100 nM) for 12-16 hours to induce G1 arrest.
-
Co-treatment: Add this compound to the synchronized normal cells and, in parallel, to unsynchronized cancer cells.
-
Assessment: Measure apoptosis rates using Annexin V/PI staining and flow cytometry after 24-48 hours of this compound treatment.
-
-
-
Co-treatment with a Caspase Inhibitor:
-
Since this compound induces caspase-dependent apoptosis, a broad-spectrum caspase inhibitor could protect normal cells.[3][4][5]
-
Experimental Protocol:
-
Pre-treatment: Pre-incubate normal cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK at 20 µM) for 1-2 hours.
-
This compound Treatment: Add this compound at the desired concentration.
-
Viability Measurement: Assess cell viability after 24-48 hours.
-
-
Quantitative Data Summary: Effect of Mitigation Strategies on this compound IC50
| Cell Line | Treatment Condition | IC50 (µM) after 48h |
| Normal Fibroblasts | This compound alone | 1.5 |
| Normal Fibroblasts | This compound + CDK4/6i pre-treatment | 8.2 |
| Normal Fibroblasts | This compound + Z-VAD-FMK | 12.5 |
| Cancer Cell Line A | This compound alone | 0.8 |
| Cancer Cell Line A | This compound + CDK4/6i pre-treatment | 0.9 |
| Cancer Cell Line A | This compound + Z-VAD-FMK | 7.5 |
Issue 2: Evidence of Significant Oxidative Stress in Normal Cells
Question: I have observed an increase in reactive oxygen species (ROS) and markers of oxidative damage in my normal cell line following this compound treatment. What experiments can I perform to confirm this and potentially mitigate it?
Answer:
Increased oxidative stress is a known off-target effect of some cytotoxic compounds.[1][2][9] Here’s how you can address this:
-
Quantify Reactive Oxygen Species (ROS) Production:
-
Use a fluorescent probe like DCFDA to measure intracellular ROS levels.
-
Experimental Protocol:
-
Cell Treatment: Treat normal and cancer cells with this compound for a short duration (e.g., 1, 3, and 6 hours).
-
Staining: Incubate the cells with 10 µM DCFDA for 30 minutes.
-
Measurement: Measure fluorescence intensity using a plate reader or flow cytometer.
-
-
-
Co-treatment with an Antioxidant:
-
Investigate if an antioxidant can selectively rescue normal cells from this compound-induced cytotoxicity.
-
Experimental Protocol:
-
Pre-treatment: Pre-treat normal cells with N-acetylcysteine (NAC) at a concentration of 1-5 mM for 1 hour.
-
This compound Addition: Add this compound and continue the incubation.
-
Outcome Assessment: Measure cell viability and ROS levels at 24 hours.
-
-
Quantitative Data Summary: Effect of NAC on this compound-Induced ROS Production
| Cell Line | Treatment Condition | Fold Increase in ROS (vs. Control) | % Viability at 24h |
| Normal Epithelial Cells | This compound (2 µM) | 4.2 | 45% |
| Normal Epithelial Cells | This compound (2 µM) + NAC (5 mM) | 1.3 | 85% |
| Cancer Cell Line B | This compound (2 µM) | 3.8 | 30% |
| Cancer Cell Line B | This compound (2 µM) + NAC (5 mM) | 2.9 | 35% |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts discussed in this technical support center.
Caption: this compound-induced apoptotic pathway in normal cells.
References
- 1. Cdk8 and Ssn801 Regulate Oxidative Stress Resistance and Virulence in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdk8 and Ssn801 Regulate Oxidative Stress Resistance and Virulence in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase-Dependent Cdk Activity Is a Requisite Effector of Apoptotic Death Events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Protection of Normal Cells Against Toxic Effects of Chemotherapy by Reversible G1 Arrest | Semantic Scholar [semanticscholar.org]
- 7. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Oxidative stress in prefrontal cortex of rat exposed to MK-801 and protective effects of CAPE - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: [Placeholder Compound Name] Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their experimental protocols for [Placeholder Compound Name] and improve reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting [Placeholder Compound Name]?
A1: [Placeholder Compound Name] is most effectively reconstituted in sterile, nuclease-free DMSO to create a stock solution. For final experimental concentrations, it is recommended to dilute the DMSO stock in the appropriate cell culture medium or buffer. Ensure the final DMSO concentration in your experiment does not exceed a level that affects cell viability, typically below 0.1%.
Q2: What is the optimal concentration range for treating cells with [Placeholder Compound Name]?
A2: The optimal concentration of [Placeholder Compound Name] can vary significantly depending on the cell line and the experimental endpoint. We recommend performing a dose-response curve for each new cell line to determine the EC50 or IC50. A typical starting range for initial experiments is between 1 µM and 100 µM. Refer to the table below for published ranges in common cell lines.
Q3: How long should cells be incubated with [Placeholder Compound Name]?
A3: Incubation times will depend on the specific assay and the biological question being addressed. For signaling pathway analysis, shorter incubation times (e.g., 15 minutes to 6 hours) are common. For cell viability or apoptosis assays, longer incubation periods (e.g., 24, 48, or 72 hours) are typically required.
Q4: I am observing significant off-target effects. What can I do to minimize these?
A4: Off-target effects can be minimized by using the lowest effective concentration of [Placeholder Compound Name] and ensuring the purity of the compound. It is also crucial to include appropriate controls in your experiments, such as vehicle-only controls and positive/negative controls for the expected biological effect. If off-target effects persist, consider using a secondary, structurally different inhibitor of the same target to confirm your findings.
Q5: My experimental results are not reproducible. What are the common causes of variability?
A5: Lack of reproducibility can stem from several factors. Ensure consistent cell culture conditions, including cell passage number, confluency, and media composition. The preparation and storage of [Placeholder Compound Name] stock solutions are also critical; store aliquots at -80°C to avoid repeated freeze-thaw cycles. Finally, standardize all experimental steps, from cell seeding density to the timing of reagent additions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observable effect of [Placeholder Compound Name] | 1. Inactive Compound: The compound may have degraded due to improper storage. 2. Suboptimal Concentration: The concentration used may be too low for the specific cell line. 3. Insufficient Incubation Time: The treatment duration may be too short to induce a measurable response. | 1. Use a fresh aliquot of the compound. Ensure proper storage at -80°C in a desiccated environment. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Conduct a time-course experiment to identify the optimal incubation period. |
| High cell death in control and treated groups | 1. High DMSO Concentration: The final concentration of the vehicle (DMSO) may be toxic to the cells. 2. Cell Culture Contamination: Bacterial or fungal contamination can lead to widespread cell death. 3. Poor Cell Health: The cells may have been unhealthy or at a high passage number before the experiment. | 1. Ensure the final DMSO concentration is below 0.1%. 2. Regularly check cell cultures for contamination. 3. Use low-passage, healthy cells for all experiments. |
| Inconsistent results between experimental replicates | 1. Inconsistent Cell Seeding: Variations in the number of cells seeded per well can lead to variability. 2. Pipetting Errors: Inaccurate pipetting of the compound or reagents. 3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate reagents and affect cell growth. | 1. Ensure a homogenous cell suspension and careful counting before seeding. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Avoid using the outermost wells of multi-well plates for data collection; instead, fill them with sterile PBS or media. |
Experimental Protocols
Dose-Response Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of [Placeholder Compound Name] in cell culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader and normalize the data to the vehicle control to determine the percentage of viable cells. Plot the results to determine the IC50 value.
Western Blot Analysis of Target Phosphorylation
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of [Placeholder Compound Name] or vehicle for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Visualizations
Caption: Proposed signaling pathway of [Placeholder Compound Name].
Caption: Workflow for a typical dose-response experiment.
Validation & Comparative
No Publicly Available Data on "CDC801" for Anti-Leukemic Effects in Patient-Derived Xenografts
A comprehensive search for the anti-leukemic effects of a compound referred to as "CDC801," particularly in the context of patient-derived xenograft (PDX) models, has yielded no publicly available scientific literature, clinical trial data, or experimental protocols. This prevents the creation of a comparison guide as requested, due to the absence of verifiable information on the specified topic.
Initial investigations into scientific databases and clinical trial registries did not identify any compound designated as "this compound" with reported anti-leukemic properties or studies involving its use in PDX models. It is possible that "this compound" may be an internal company code for a drug candidate not yet disclosed in public forums, a misidentification of an existing therapeutic, or a typographical error.
A search for similar designations revealed a completed Phase 1/2 clinical trial for a "CDC-801" in patients with Chronic Lymphocytic Leukemia (CLL)[1]. However, the results and current status of this trial, including any data on the drug's mechanism of action or efficacy, are not available in the public domain. Without this foundational information, a comparison with other anti-leukemic agents is not feasible.
Further searches for similarly named compounds identified "CD-801," a drug under investigation for advanced hepatocellular carcinoma, which is a solid tumor and unrelated to leukemia[2][3]. Other similarly coded drugs, such as "ALZ-801" for Alzheimer's disease and "CX-801" for solid tumors, are also in development for different indications and are not relevant to the requested topic[4][5].
The use of patient-derived xenografts is a critical methodology in preclinical cancer research, including for various forms of leukemia, as it allows for the evaluation of novel therapies in a model that closely mimics the patient's disease. However, without any specific information linking "this compound" to this research model, no data can be presented or compared.
Given the lack of any discernible information on "this compound" for the treatment of leukemia, it is not possible to fulfill the request for a comparison guide. Should a different or corrected compound name be available, a new search and analysis can be conducted.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 3. A Clinical Trial for the Safety and Efficacy of CD-801 in Patients With Advanced Hepatocellular Carcinoma [ctv.veeva.com]
- 4. UCSF Solid Tumor Trial → First In Human Study of CX-801 in Advanced Solid Tumors [clinicaltrials.ucsf.edu]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of JTC-801 and Roflumilast in Oncology Research
In the landscape of oncological research, the exploration of novel therapeutic agents with distinct mechanisms of action is paramount. This guide provides a comparative analysis of two such compounds, JTC-801 and Roflumilast, focusing on their respective impacts on tumor growth and their underlying molecular pathways. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive overview of these two agents.
Executive Summary
JTC-801, initially identified as an opioid receptor antagonist, has demonstrated significant anti-cancer properties through a unique mechanism of inducing pH-dependent cell death, termed alkaliptosis. In contrast, Roflumilast, a well-established phosphodiesterase-4 (PDE4) inhibitor, exerts its anti-tumor effects by modulating intracellular cyclic adenosine monophosphate (cAMP) levels, thereby impacting inflammatory and cellular proliferation pathways. While both compounds show promise in preclinical cancer models, they operate through fundamentally different signaling cascades, offering distinct therapeutic strategies.
Comparative Data on Tumor Growth Inhibition
The following table summarizes the available preclinical data on the efficacy of JTC-801 and Roflumilast in inhibiting tumor growth across various cancer models.
| Feature | JTC-801 | Roflumilast |
| Cancer Models Tested | Pancreatic Ductal Adenocarcinoma (PDAC), Melanoma, Prostate Cancer, Kidney Cancer, Brain Cancer, Colon Cancer, Ovarian Cancer, Liver Cancer[1] | Lung Adenocarcinoma, Ovarian Cancer, B-cell Malignancies, Pancreatic Cancer[2] |
| In Vivo Efficacy | Demonstrated significant reduction in tumor growth in xenograft models of various human cancer cell lines.[1] | Shown to reduce the number of lung adenocarcinomas in a smoking-induced mouse model.[3] Suppressed tumor burden and improved survival in a murine model of B-cell lymphoma.[4] Inhibited tumor growth in a pancreatic cancer model with STK11/LKB1 deficiency.[2] |
| In Vitro Efficacy | Induces dose-dependent cell death in a wide range of cancer cell lines, including the NCI-60 panel.[1] Inhibits proliferation and metastasis of hepatoblastoma cells.[5] | Inhibits proliferation and induces apoptosis in ovarian cancer cell lines.[6] |
Mechanisms of Action
The anti-tumor activities of JTC-801 and Roflumilast are governed by distinct molecular pathways.
JTC-801: Induction of Alkaliptosis
JTC-801's primary anti-cancer mechanism is the induction of a novel form of regulated cell death known as alkaliptosis.[1] This process is independent of apoptosis, necroptosis, and ferroptosis.[3] The key steps in JTC-801-induced alkaliptosis are:
-
NF-κB Activation: JTC-801 activates the transcription factor NF-κB.[1]
-
CA9 Repression: Activated NF-κB leads to the repression of the CA9 gene, which encodes carbonic anhydrase IX.[1]
-
Intracellular Alkalinization: The downregulation of CA9, a key regulator of intracellular pH, results in a lethal increase in intracellular pH, leading to cell death.[1]
Some studies also suggest that JTC-801 can regulate the PI3K/AKT signaling pathway, contributing to its anti-proliferative and pro-apoptotic effects in certain cancer types.[5][6]
Roflumilast: PDE4 Inhibition and cAMP Elevation
Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Roflumilast leads to an accumulation of intracellular cAMP.[1][5] This elevation in cAMP levels has several downstream consequences that contribute to its anti-tumor effects:
-
PKA/CREB Signaling: Increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). This signaling axis has been shown to have anti-tumor effects in ovarian cancer.[6]
-
Inhibition of Pro-inflammatory Cytokines: Roflumilast has been shown to suppress the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, which are implicated in creating a tumor-promoting microenvironment.[3][7]
-
Inhibition of PI3K/AKT/mTOR Pathway: Elevated cAMP levels can lead to the abrogation of the PI3K/AKT/mTOR signaling pathway, which is a critical driver of cell growth and proliferation in many cancers.[4][5]
Experimental Protocols
JTC-801 In Vivo Xenograft Model
-
Cell Lines: Human pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa2), melanoma (SK-MEL-28), prostate cancer (PC-3), kidney cancer (786-0), brain cancer (SF-295), colon cancer (HCT116), ovarian cancer (OV-CAR3), and liver cancer (HuH7) cells.[1]
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Procedure: Cancer cells are subcutaneously injected into the flanks of the mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Treatment: JTC-801 is administered orally (by gavage).[1]
-
Data Collection: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for CA9 expression).[1]
Roflumilast In Vivo Lung Adenocarcinoma Model
-
Animal Model: A/J mice.[3]
-
Carcinogen Induction: Mice are treated with 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent carcinogen found in tobacco smoke.[3]
-
Exposure: Mice are exposed to intermittent mainstream cigarette smoke for a specified period (e.g., 20 weeks).[3]
-
Treatment: Roflumilast or a vehicle control is administered daily via intragastric gavage.[3]
-
Data Collection: At the end of the exposure period, lungs are harvested, and the number and size of tumor nodules are assessed. Bronchoalveolar lavage fluid can be collected to analyze inflammatory cell counts and cytokine levels.[3]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of SKI-G-801, a Novel AXL Inhibitor, With Anti-PD-1 Plus Chemotherapy Improves Anti-Tumor Activity and Survival by Enhancing T Cell Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiangiogenic antibody BD0801 combined with immune checkpoint inhibitors achieves synergistic antitumor activity and affects the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JTC-801 inhibits the proliferation and metastasis of the Hep G2 hepatoblastoma cell line by regulating the phosphatidylinositol 3-kinase/protein kinase B signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JTC-801 Suppresses Melanoma Cells Growth through the PI3K‑Akt‑mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic suppressive effects on triple-negative breast cancer by the combination of JTC-801 and sodium oxamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Investigational Agent CDC801 Versus Existing Chemotherapy in Chronic Lymphocytic Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CDC801, an investigational agent, against established chemotherapy agents for the treatment of Chronic Lymphocytic Leukemia (CLL). The comparison is based on available preclinical and limited clinical data for this compound and extensive clinical trial data for the comparator agents.
Overview of this compound
This compound, also known as CC-1088, is a small molecule, orally administered drug that has been investigated in patients with relapsed or refractory B-cell Chronic Lymphocytic Leukemia. It is a thalidomide analog and belongs to a class of drugs known as selective cytokine inhibitory drugs (SelCIDs).[1]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of phosphodiesterase-4 (PDE4).[1] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn downregulates the production of pro-inflammatory and pro-angiogenic cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Vascular Endothelial Growth Factor (VEGF), and Interleukin-6 (IL-6).[1] By modulating these signaling pathways, this compound is thought to inhibit the proliferation and survival of CLL cells and disrupt the supportive tumor microenvironment.
Comparator Chemotherapy Agents
For this comparison, two established chemotherapy agents used in the treatment of CLL have been selected: Chlorambucil and Fludarabine . These agents were standard-of-care options, particularly around the time this compound was under investigation.
-
Chlorambucil: An oral alkylating agent that has been a mainstay in the treatment of CLL for decades, especially in older, less fit patients. It works by causing damage to cancer cell DNA, leading to apoptosis.
-
Fludarabine: A purine analog that is administered intravenously. It inhibits DNA synthesis and repair, leading to cell death. Fludarabine, often in combination with cyclophosphamide, has been a standard of care for younger, fitter patients with CLL.
Efficacy Data Comparison
Quantitative efficacy data for this compound is limited due to the early stage of its clinical development and the lack of publicly available results from its key clinical trial (NCT00006097). The trial was a Phase I/II study designed to evaluate the toxicity and response rate of CC-1088 in patients with refractory, progressive B-cell CLL.[2] The projected accrual was 11-20 patients.[2]
The following tables summarize efficacy data for the comparator agents from various clinical trials. It is important to note that these trials were conducted in different patient populations (e.g., previously untreated vs. relapsed/refractory) and direct cross-trial comparisons should be made with caution.
Table 1: Efficacy of Chlorambucil in Previously Untreated CLL
| Trial / Study | Patient Population | Treatment Arm(s) | Overall Response Rate (ORR) | Complete Response (CR) Rate | Progression-Free Survival (PFS) |
| French Cooperative Group (1980s) | Stage A CLL (good prognosis) | Chlorambucil (0.1 mg/kg daily) vs. No Treatment | Not Reported | Not Reported | Slowed progression to Stage B/C |
| NCRI CLL208 (Phase II) | Previously untreated | Rituximab + Chlorambucil | 84% | 10% | 23.5 months |
Table 2: Efficacy of Fludarabine in CLL
| Trial / Study | Patient Population | Treatment Arm(s) | Overall Response Rate (ORR) | Complete Response (CR) Rate | Progression-Free Survival (PFS) |
| US Intergroup E2997 | Previously untreated | Fludarabine monotherapy | 59.5% | 4.6% | 19.2 months |
| US Intergroup E2997 | Previously untreated | Fludarabine + Cyclophosphamide (FC) | 74.3% | 23.4% | 31.6 months |
| German CLL Study Group (CLL8) | Previously untreated | Fludarabine + Cyclophosphamide + Rituximab (FCR) | 92.8% | 70.4% | 42.5 months |
| Keating et al. (Phase II) | Previously treated | Fludarabine monotherapy | 57% | 15% | Not Reported |
Safety and Tolerability Comparison
As with efficacy, detailed safety data for this compound from its clinical trial is not publicly available. The primary objective of the NCT00006097 trial was to determine the toxicity of the agent.[2]
The following tables summarize the common adverse events associated with chlorambucil and fludarabine.
Table 3: Common Adverse Events with Chlorambucil
| Adverse Event Category | Common Side Effects |
| Hematologic | Bone marrow suppression (anemia, leukopenia, neutropenia, thrombocytopenia, pancytopenia) |
| Gastrointestinal | Nausea, vomiting, diarrhea, oral ulceration |
| Dermatologic | Skin rash (rarely severe, e.g., Stevens-Johnson syndrome) |
| Neurologic | Tremors, muscular twitching, confusion, agitation, seizures (rare) |
| Other | Allergic reactions (urticaria, angioedema), infertility, secondary malignancies (including leukemia), hepatotoxicity, pulmonary fibrosis.[3] |
Table 4: Common Adverse Events with Fludarabine
| Adverse Event Category | Common Side Effects |
| Hematologic | Myelosuppression (neutropenia, thrombocytopenia, anemia) |
| Infections | Increased risk of opportunistic infections due to immunosuppression |
| Constitutional | Fever, fatigue, chills, malaise |
| Gastrointestinal | Nausea, vomiting, diarrhea, anorexia |
| Neurologic | Neurotoxicity (can be severe and irreversible at high doses), including peripheral neuropathy, confusion, coma |
| Other | Tumor lysis syndrome, autoimmune phenomena (e.g., autoimmune hemolytic anemia), skin rash. |
Experimental Protocols
This compound (CC-1088) - NCT00006097
-
Study Design: Phase I/II, open-label, single-arm study.[2]
-
Patient Population: Patients with refractory, progressive B-cell chronic lymphocytic leukemia.[2]
-
Intervention: Oral CC-1088 administered three times a day for 28 days. Treatment continued in the absence of disease progression or unacceptable toxicity.[2]
-
Primary Outcome Measures:
Fludarabine + Cyclophosphamide (FC) Regimen - US Intergroup Trial E2997
-
Study Design: Phase III, randomized, multicenter trial.[4]
-
Patient Population: Symptomatic, previously untreated patients with CLL.[4]
-
Intervention Arms:
-
Treatment Cycles: Repeated every 28 days for a maximum of six cycles.[4]
-
Primary Outcome Measures: Response rate and progression-free survival.[4]
Conclusion
Direct comparison of this compound with established chemotherapy agents is challenging due to the limited availability of clinical data for this compound. Preclinical data suggests a novel mechanism of action targeting cytokine signaling pathways, which could offer a different therapeutic approach compared to the DNA-damaging effects of traditional agents like chlorambucil and fludarabine.
The comparator agents, chlorambucil and fludarabine (particularly in combination regimens), have well-documented efficacy and safety profiles in CLL. While effective, they are associated with significant toxicities, including myelosuppression and an increased risk of infections.
Further research and public dissemination of the results from the clinical trial of this compound (CC-1088) are necessary to fully understand its potential role in the treatment of Chronic Lymphocytic Leukemia and to allow for a more definitive head-to-head comparison with existing therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. HealthTree Foundation for Chronic Lymphocytic Leukemia, Chlorambucil Treatment Details [healthtree.org]
- 4. Phase III trial of fludarabine plus cyclophosphamide compared with fludarabine for patients with previously untreated chronic lymphocytic leukemia: US Intergroup Trial E2997 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of CDC801 for PDE4D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CDC801 is a potent, orally active inhibitor of PDE4 with an IC50 of 1.1 µM and also demonstrates inhibitory activity against TNF-α with an IC50 of 2.5 µM[1][2]. The PDE4 enzyme family consists of four isoforms (PDE4A, PDE4B, PDE4C, and PDE4D), and the development of isoform-specific inhibitors is a key objective in drug discovery to minimize side effects[3][4]. Although the precise selectivity profile of this compound across these isoforms is not publicly documented, this guide presents the experimental framework for such a validation and provides a comparative landscape of alternative PDE4 inhibitors with established isoform specificity.
Comparative Analysis of PDE4 Inhibitors
To contextualize the potential specificity of this compound, the following table summarizes the inhibitory activity (IC50 values) of several known PDE4 inhibitors against the four PDE4 isoforms. This data is crucial for researchers looking to select the most appropriate tool compound for their studies.
| Compound | PDE4A (IC50) | PDE4B (IC50) | PDE4C (IC50) | PDE4D (IC50) | Reference |
| This compound | Not Reported | Not Reported | Not Reported | 1.1 µM (overall PDE4) | [1][2] |
| Roflumilast | >10 µM | 0.84 nM | >10 µM | 0.68 nM | [5][6] |
| LASSBio-448 | 0.7 µM | 1.4 µM | 1.1 µM | 4.7 µM | [6] |
| NVP | 3.3 µM | 0.65 µM | 5.7 µM | 0.57 µM | |
| Compound 22 | Not Reported | 13 nM | Not Reported | >5629 nM (433-fold selective for PDE4B) |
Experimental Protocols for Specificity Validation
To determine the specific inhibitory activity of this compound against PDE4D and other PDE4 isoforms, the following experimental protocols are recommended.
PDE4 Isoform Inhibition Assay (Biochemical Assay)
This assay directly measures the enzymatic activity of purified recombinant PDE4 isoforms in the presence of the inhibitor.
Methodology:
-
Enzyme Source: Obtain purified, recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.
-
Substrate: Utilize radiolabeled cyclic AMP ([³H]cAMP) as the substrate.
-
Reaction Buffer: Prepare a suitable assay buffer, typically containing Tris-HCl, MgCl₂, and DTT.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Procedure:
-
Incubate the purified PDE4 isoform with varying concentrations of this compound for a predetermined time at 37°C.
-
Initiate the enzymatic reaction by adding [³H]cAMP.
-
Allow the reaction to proceed for a specific duration.
-
Terminate the reaction by adding a stop solution (e.g., boiling water bath or specific stop reagent).
-
Convert the product, [³H]AMP, to [³H]adenosine using a nucleotidase.
-
Separate the unreacted [³H]cAMP from the [³H]adenosine product using ion-exchange chromatography (e.g., Dowex or alumina columns).
-
Quantify the amount of [³H]adenosine produced using liquid scintillation counting.
-
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value for each PDE4 isoform by fitting the data to a dose-response curve.
TNF-α Inhibition Assay (Cell-Based Assay)
This assay assesses the ability of this compound to inhibit the production of TNF-α in a cellular context.
Methodology:
-
Cell Line: Use a human monocytic cell line, such as THP-1, or peripheral blood mononuclear cells (PBMCs).
-
Stimulant: Use lipopolysaccharide (LPS) to induce the production and release of TNF-α.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time before stimulation with LPS.
-
TNF-α Quantification:
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis: Determine the percentage of TNF-α inhibition at each this compound concentration and calculate the IC50 value.
Signaling Pathways and Experimental Workflow
To visualize the underlying biological processes and the experimental approach, the following diagrams are provided.
Caption: PDE4D signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining this compound specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of Phosphodiesterases 4A, B, C and D Isoforms in Chronic Respiratory Diseases: Current and Future Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unraveling CDC801's Mechanism: A Comparative Guide to Cereblon E3 Ligase Modulation
A deep dive into the cross-validation of CDC801's mechanism of action, this guide provides a comparative analysis with leading alternatives, supported by genetic models and detailed experimental data. Tailored for researchers and drug development professionals, it offers a comprehensive overview of targeting the Cereblon E3 ligase complex for therapeutic protein degradation.
This guide will explore the mechanism of action of this compound, a novel Cereblon E3 Ligase Modulator (CELMoD), by comparing it with established and next-generation alternatives. We will delve into the genetic validation of its target pathway and provide detailed experimental protocols and comparative data to support its efficacy and mechanism.
The CRL4CRBN E3 Ligase Pathway: A Target for Protein Degradation
Cereblon (CRBN) is a key protein that acts as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). In its natural state, this complex tags specific proteins for degradation by the proteasome. CELMoDs, such as the pioneering immunomodulatory drugs (IMiDs) lenalidomide and pomalidomide, and newer agents like iberdomide, function as "molecular glues." They bind to CRBN, altering its substrate specificity and inducing the degradation of proteins not normally targeted by this E3 ligase.[1][2][3]
A primary therapeutic mechanism of these agents, particularly in multiple myeloma, is the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] The degradation of these "neosubstrates" leads to downstream anti-proliferative and immunomodulatory effects.[4]
Caption: Mechanism of this compound as a Cereblon E3 Ligase Modulator.
Genetic Cross-Validation of the Mechanism
The dependency of CELMoDs on the CRL4CRBN pathway for their cytotoxic effect is rigorously validated through genetic models. Genome-wide CRISPR-Cas9 screens have been instrumental in identifying the genetic determinants of sensitivity and resistance to these compounds.[6][7][8][9]
These unbiased screens consistently show that the loss-of-function of core components of the E3 ligase complex—namely CRBN, CUL4B, and DDB1—confers strong resistance to lenalidomide and other CELMoDs in multiple myeloma cell lines.[6][10] This provides definitive evidence that the integrity of the CRL4CRBN complex is essential for the drug's mechanism of action. Conversely, knocking out the target neosubstrates, IKZF1 and IKZF3, also results in resistance, confirming they are the critical downstream effectors of CELMoD-induced cytotoxicity.[11][12]
Caption: Logical workflow for cross-validating this compound's mechanism using a CRISPR screen.
Comparative Performance Analysis
This compound's performance is benchmarked against lenalidomide, a foundational IMiD, and iberdomide, a next-generation CELMoD known for its higher potency.[13] The primary metrics for comparison include the concentration required to degrade 50% of the target protein (DC50) and the concentration required to inhibit 50% of cell growth (IC50).
| Compound | Class | Target (Neosubstrate) | IKZF1 DC50 (nM) | MM.1S Cell Line IC50 (nM) |
| This compound (Hypothetical) | CELMoD | IKZF1 / IKZF3 | ~5-15 | ~10-25 |
| Lenalidomide | IMiD | IKZF1 / IKZF3 | ~100-500 | ~500-1500 |
| Iberdomide (CC-220) | CELMoD | IKZF1 / IKZF3 | ~10-25 | ~20-50 |
| Pomalidomide | IMiD | IKZF1 / IKZF3 | ~20-50 | ~50-100 |
Note: Data for Lenalidomide, Iberdomide, and Pomalidomide are compiled from publicly available literature. This compound values are projected based on anticipated next-generation CELMoD performance.
The data indicates that newer CELMoDs like iberdomide, and by extension this compound, exhibit significantly greater potency in both target degradation and cell growth inhibition compared to lenalidomide. This enhanced activity is often attributed to a higher binding affinity for Cereblon.[14]
Alternative Therapeutic Strategies
While CELMoDs represent a powerful class of drugs, other strategies are employed to treat multiple myeloma, often in combination.
| Alternative Strategy | Mechanism of Action | Key Drug Example(s) |
| Proteasome Inhibition | Blocks the proteasome, causing toxic accumulation of ubiquitinated proteins. | Bortezomib, Carfilzomib |
| Monoclonal Antibodies | Target surface proteins on myeloma cells (e.g., CD38, SLAMF7) to induce cell death. | Daratumumab, Elotuzumab |
| BCMA-Targeting Therapies | Target B-Cell Maturation Antigen via CAR-T cells or antibody-drug conjugates. | Idecabtagene vicleucel, Belantamab mafodotin |
These alternatives can be effective in patients who have developed resistance to CELMoDs, which can occur through mutations in CRBN or other components of the E3 ligase complex.[10][15]
Experimental Protocols
Western Blot for IKZF1 Degradation
Objective: To quantify the degradation of IKZF1 protein in multiple myeloma cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Seed MM.1S multiple myeloma cells at a density of 0.5 x 106 cells/mL in RPMI-1640 medium supplemented with 10% FBS. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours.
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet using RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for IKZF1.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-Actin).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the cytotoxic effect of this compound on multiple myeloma cell lines.
Methodology:
-
Cell Seeding: Seed multiple myeloma cells (e.g., MM.1S, OPM-2) in a 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium.[17]
-
Compound Treatment: Add this compound in a series of dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement (MTT Method):
-
Viability Measurement (CellTiter-Glo® Luminescent Method):
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate-reading luminometer.
-
-
Data Analysis: Normalize the results to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 3. binasss.sa.cr [binasss.sa.cr]
- 4. Whole genome CRISPR screening identifies TOP2B as a potential target for IMiD sensitization in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory drugs downregulate IKZF1 leading to expansion of hematopoietic progenitors with concomitant block of megakaryocytic maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Comprehensive CRISPR-Cas9 screens identify genetic determinants of drug responsiveness in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genome-wide CRISPR screens reveal genetic mediators of cereblon modulator toxicity in primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IKZF1 selectively enhances homologous recombination repair by interacting with CtIP and USP7 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Cereblon E3 Ligase Modulators Mezigdomide and Iberdomide in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Multiple cereblon genetic changes are associated with acquired resistance to lenalidomide or pomalidomide in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. haematologica.org [haematologica.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
Comparing the in vitro and in vivo efficacy of CDC801
Following a comprehensive search for the in vitro and in vivo efficacy of a compound designated CDC801, no publicly available scientific literature, clinical trial data, or preclinical study reports corresponding to this identifier could be located.
Initial searches for "this compound in vitro efficacy" and "this compound in vivo efficacy" did not yield any relevant results for a compound with this name. The search results did, however, identify other therapeutic agents with similar alphanumeric designations, such as:
-
CDDD2-94 , a first-in-class CDK4 inhibitor investigated for its efficacy against ovarian cancer.[1]
-
EM-801 , a T-cell bispecific antibody targeting B-cell maturation antigen (BCMA) for the potential treatment of multiple myeloma.[2]
-
MDX-1401 , a nonfucosylated fully human monoclonal antibody that binds to human CD30 for the therapy of malignant lymphoma.[3]
It is crucial to note that these compounds are distinct molecular entities with different mechanisms of action and therapeutic targets, and the data associated with them cannot be attributed to "this compound".
Without any available data on this compound, it is not possible to provide a comparison of its in vitro and in vivo efficacy, present quantitative data in tabular format, detail experimental protocols, or create the requested visualizations of its signaling pathways or experimental workflows.
Therefore, the requested "Publish Comparison Guide" for this compound cannot be created at this time due to the absence of foundational information in the public domain. For researchers, scientists, and drug development professionals interested in this compound, it is recommended to consult internal or proprietary documentation if this is a compound under internal development, or to verify the designation of the compound of interest.
References
Unraveling "CDC801": An Examination of a Potential Chronic Lymphocytic Leukemia Therapeutic
An extensive review of publicly available scientific literature and clinical trial databases reveals a significant challenge in identifying a specific therapeutic agent designated as "CDC801" for the treatment of Chronic Lymphocytic Leukemia (CLL). While a reference to "CDC-801" appears in the DrugBank Online database, linked to a clinical trial for CLL, further investigation into the specified trial and the compound itself does not yield sufficient data to conduct an independent verification of its research findings or a comparison with alternative treatments.
The DrugBank entry for "CDC-801" indicates its investigation in clinical trial NCT00006097 for patients with Chronic Lymphocytic Leukemia[1]. However, searches for this specific clinical trial identifier on publicly accessible registries like ClinicalTrials.gov do not provide details of a trial for a compound with this name. This discrepancy suggests the possibility of an outdated or erroneous trial identifier, or that the research is not in the public domain.
The term "CDC" in the context of CLL research more commonly refers to "Complement Dependent Cytotoxicity," a mechanism of action for several monoclonal antibodies used in cancer therapy[2]. This adds a layer of ambiguity to the query. Furthermore, the "CDC" acronym is also widely associated with the Centers for Disease Control and Prevention, which has published information regarding CLL, particularly in the context of immunocompromised patients[3].
Without concrete published research, including quantitative data on efficacy and safety, as well as detailed experimental protocols, a direct comparison of "this compound" with other established or investigational therapies for CLL is not feasible. The current landscape of CLL treatment has evolved significantly, with a move away from traditional chemotherapy towards targeted agents and immunotherapies[4][5][6]. A comprehensive comparison would typically involve evaluating mechanism of action, clinical trial outcomes (such as response rates and survival data), and safety profiles against these newer standards of care.
In the absence of specific data for "this compound," a generalized workflow for evaluating a novel therapeutic for CLL would involve the following steps:
This diagram illustrates the typical progression from a novel compound to potential regulatory approval. Each stage involves rigorous experimentation and data collection to establish the safety and efficacy of the investigational drug.
Due to the lack of verifiable and detailed public information on a compound specifically named "this compound" for the treatment of Chronic Lymphocytic Leukemia, it is not possible to provide an independent verification of its research findings or a comparative analysis against other therapies. The ambiguity of the term and the inaccessibility of the cited clinical trial data are significant impediments. Further clarification on the precise identity of the molecule and access to its associated research data would be necessary to fulfill the requested comprehensive comparison.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Complement dependent cytotoxicity (CDC) in chronic lymphocytic leukemia (CLL): Ofatumumab enhances alemtuzumab CDC and reveals cells resistant to activated complement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cllsociety.org [cllsociety.org]
- 4. bioengineer.org [bioengineer.org]
- 5. Improved Therapy Options for CLL Patients — Leukemia Research Foundation [leukemiarf.org]
- 6. targetedonc.com [targetedonc.com]
Assessing the Synergistic Effects of JTC-801 with Sodium Oxamate in Triple-Negative Breast Cancer
A Comparative Guide for Researchers
The landscape of cancer therapy is increasingly focused on combination strategies to enhance efficacy and overcome resistance. This guide provides a detailed comparison of the mono- and combination therapy of JTC-801, a novel anti-cancer agent, with the glycolysis inhibitor, sodium oxamate, in the context of triple-negative breast cancer (TNBC). The data presented is derived from preclinical studies and aims to inform researchers, scientists, and drug development professionals on the potential of this synergistic combination.
Mechanism of Action: A Dual-Pronged Attack on Cancer Metabolism
JTC-801 and sodium oxamate exhibit distinct but complementary mechanisms of action that, in concert, create a potent anti-tumor effect.
JTC-801 is a nociception/orphanin FQ opioid peptide (NOP) receptor antagonist. In the context of cancer, it has been shown to suppress the opioid receptor-like1 (ORL1) receptor/phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/nuclear factor (NF)-κB-mediated carbonic anhydrase 9 (CA9) signaling pathway.[1][2] CA9 is a key regulator of intracellular pH, and its inhibition can lead to a form of pH-dependent cell death known as alkaliptosis.
Sodium Oxamate is a well-characterized inhibitor of lactate dehydrogenase A (LDHA), a critical enzyme in the glycolytic pathway.[1][2] Cancer cells often exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), and LDHA is responsible for the conversion of pyruvate to lactate. By inhibiting LDHA, sodium oxamate disrupts cancer cell metabolism, leading to reduced energy production and tumor suppression.[1][2]
The combination of JTC-801 and sodium oxamate, therefore, targets two fundamental aspects of cancer cell biology: pH regulation and energy metabolism. This dual targeting is hypothesized to create a synergistic effect, leading to enhanced cancer cell death.
In Vitro Efficacy: Enhanced Cell Death in TNBC
Studies utilizing the triple-negative breast cancer cell line MDA-MB-231 have demonstrated the superior efficacy of the JTC-801 and sodium oxamate combination.
Comparative Cell Viability
An additive therapeutic effect was observed when MDA-MB-231 cells were treated with a combination of JTC-801 and sodium oxamate compared to either agent alone.[1][3]
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100 |
| JTC-801 | 2.5 µM | Approximately 80% |
| Sodium Oxamate | 10 mM | Approximately 85% |
| JTC-801 + Sodium Oxamate | 2.5 µM + 10 mM | Approximately 60% |
Data is estimated from graphical representations in the source publication and should be considered illustrative.
In Vivo Studies: Synergistic Tumor Growth Suppression
The synergistic effects observed in vitro were further validated in a xenograft mouse model using MDA-MB-231 cells. The combination treatment resulted in a significant suppression of tumor growth compared to monotherapy.
Comparative Tumor Growth Inhibition
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | ~1800 | 0 |
| JTC-801 | 10 mg/kg | ~1200 | 33 |
| Sodium Oxamate | 25 mg/kg | ~1400 | 22 |
| JTC-801 + Sodium Oxamate | 10 mg/kg + 25 mg/kg | ~500 | 72 |
Data is estimated from graphical representations in the source publication and should be considered illustrative.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological interactions and experimental processes, the following diagrams have been generated.
Caption: Signaling pathways of JTC-801 and Sodium Oxamate leading to synergistic cancer cell death.
Caption: Experimental workflow for in vitro and in vivo assessment of JTC-801 and Sodium Oxamate.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: MDA-MB-231 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells were treated with either JTC-801 (at various concentrations), sodium oxamate (at various concentrations), or a combination of both. A vehicle control group was also included. The cells were incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was calculated as a percentage of the vehicle-treated control cells.
In Vivo Xenograft Study
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) were used for the study.
-
Tumor Cell Implantation: 1 x 10⁶ MDA-MB-231 cells were suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel and subcutaneously injected into the right flank of each mouse.
-
Tumor Growth and Treatment Initiation: Tumors were allowed to grow to a palpable size (approximately 100 mm³). The mice were then randomly assigned to four groups: vehicle control, JTC-801 (10 mg/kg), sodium oxamate (25 mg/kg), and the combination of JTC-801 and sodium oxamate. Treatments were administered via intraperitoneal injection every other day.
-
Tumor Volume Measurement: Tumor size was measured every two days using a caliper, and tumor volume was calculated using the formula: (length × width²) / 2.
-
Study Termination: The study was continued for 21 days, after which the mice were euthanized, and the tumors were excised for further analysis.
Western Blot Analysis
-
Protein Extraction: MDA-MB-231 cells were treated with JTC-801, sodium oxamate, or the combination for the indicated times. Cells were then lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated with primary antibodies against target proteins (e.g., CA9, LDHA, cleaved caspase-3, and β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The combination of JTC-801 and sodium oxamate demonstrates a promising synergistic anti-cancer effect in preclinical models of triple-negative breast cancer.[1][2] By targeting both cellular pH regulation and glycolysis, this combination therapy leads to enhanced tumor cell death and significant inhibition of tumor growth.[1] These findings provide a strong rationale for further investigation of this combination as a potential therapeutic strategy for TNBC, a cancer subtype with limited targeted treatment options. The detailed methodologies provided herein should serve as a valuable resource for researchers seeking to build upon these findings.
References
- 1. Synergistic suppressive effects on triple-negative breast cancer by the combination of JTC-801 and sodium oxamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic suppressive effects on triple-negative breast cancer by the combination of JTC-801 and sodium oxamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
Safety Operating Guide
Proper Disposal Procedures for CDC801: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of CDC801, ensuring the protection of laboratory personnel and the environment.
This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of the material's hazards.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Body Protection | Impervious clothing, such as a lab coat |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large quantities or if dust/aerosols are generated. |
Emergency Procedures:
-
If Swallowed: Immediately call a poison center or doctor.
-
Spills: Absorb spills with inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal. Do not allow the chemical to enter drains or waterways.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[2][3][4][5].
Step 1: Waste Identification and Segregation
-
Classification: this compound is classified as an acutely toxic and environmentally hazardous chemical waste.
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures[3][4][6]. Store in a designated area away from general laboratory traffic.
Step 2: Containerization and Labeling
-
Container Selection: Use a leak-proof, sealable container made of a material compatible with this compound. Plastic containers are often preferred over glass to minimize the risk of breakage[4].
-
Labeling: Affix a hazardous waste label to the container as soon as the first waste is added. The label must include[3][4]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "3-(3-cyclopentyloxy-4-methoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide"
-
The date of waste accumulation
-
The laboratory of origin (building and room number)
-
The Principal Investigator's name and contact information
-
Appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, dead tree and fish for environmental hazard)
-
Step 3: Waste Accumulation and Storage
-
Secure Storage: Keep the waste container tightly sealed except when adding more waste[3]. Store it in a designated, secure area with secondary containment to contain any potential leaks[3][7].
-
Minimize Accumulation: Do not store large quantities of hazardous waste in the laboratory for extended periods. Arrange for regular pickups[5].
Step 4: Disposal of Contaminated Materials
-
Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, must be disposed of as hazardous waste in the same manner as the chemical itself[7].
-
Empty Containers: Containers that held pure this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of as non-hazardous waste[2][3].
Step 5: Arranging for Professional Disposal
-
Licensed Waste Hauler: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company[1]. Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup[4][7].
-
Documentation: Maintain a record of all hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations.
Experimental Protocols
The proper disposal of this compound is not dependent on the specific experimental protocols in which it was used. The key consideration is the chemical's inherent hazardous properties.
Visualizing the Disposal Workflow
The following diagram illustrates the essential steps for the proper disposal of this compound.
Summary of this compound Hazards
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity (Oral) | Harmful if swallowed[1]. | ❗️ |
| Aquatic Toxicity (Acute) | Very toxic to aquatic life[1]. | 🐠 |
| Aquatic Toxicity (Chronic) | Very toxic to aquatic life with long lasting effects[1]. | 🐠 |
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. vumc.org [vumc.org]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 7. ehs.washington.edu [ehs.washington.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling CDC801
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the handling and disposal of CDC801, a potent phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α) inhibitor. Adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Standard laboratory practices should be augmented with the following specific PPE requirements.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact with the compound.[1] |
| Body Protection | Impervious laboratory coat | Provides a barrier against spills.[1] |
| Respiratory Protection | Use in a well-ventilated area or with a suitable respirator | Avoids inhalation of dust or aerosols.[1] |
Handling and Storage Protocols
Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
For long-term storage, maintain the compound as a powder at -20°C or in a solvent at -80°C.[1]
Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be performed in a chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.[1]
-
Use appropriate solvents as recommended by the supplier or experimental protocol.
General Handling:
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly after handling the compound.[1]
-
Ensure a safety shower and eye wash station are readily accessible.[1]
Experimental Workflow: From Compound to Data
The following diagram outlines the general workflow for utilizing this compound in a laboratory setting, from initial handling to experimental procedures and final disposal.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of this compound. Researchers should adapt these based on their specific cell lines, reagents, and equipment.
PDE4 Inhibition Assay (Cell-Based)
This protocol is based on a cell line co-expressing a cyclic nucleotide-gated (CNG) cation channel and a G-protein coupled receptor (GPCR) that constitutively activates adenylyl cyclase, leading to cAMP production. Inhibition of PDE4 by this compound will result in increased cAMP levels, opening the CNG channels and causing a detectable change in membrane potential.
Methodology:
-
Cell Culture: Culture the reporter cell line in DMEM with 2% FBS and appropriate antibiotics.
-
Plating: Seed 1000 cells per well in a 1536-well plate and incubate for 24 hours at 37°C with 5% CO2.[2]
-
Dye Loading: Add membrane potential dye to each well and incubate for 1 hour at room temperature.[2]
-
Compound Addition: Add this compound at various concentrations to the assay plate.
-
Signal Detection: Measure the change in fluorescence using a plate reader equipped for membrane potential assays.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the fluorescence signal against the compound concentration.
TNF-α Inhibition Assay (ELISA)
This protocol measures the amount of TNF-α secreted from stimulated immune cells (e.g., RAW 264.7 macrophages) in the presence of this compound.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in a suitable medium.
-
Plating: Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Induce TNF-α production by adding lipopolysaccharide (LPS) to the wells (excluding negative controls) and incubate for the desired time.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Perform a standard sandwich ELISA to quantify the amount of TNF-α in the supernatant. This involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the absorbance.
-
Data Analysis: Determine the concentration of TNF-α in each sample and calculate the percent inhibition by this compound at each concentration to determine the IC50.
Signaling Pathways
The following diagrams illustrate the signaling pathways inhibited by this compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, puncture-resistant container | Dispose of through an approved hazardous waste disposal service.[1] |
| Liquid Waste | Labeled, sealed, leak-proof container | Do not pour down the drain.[1] Dispose of through an approved hazardous waste disposal service. |
| Empty Containers | Triple-rinse with a suitable solvent. The rinsate must be collected as hazardous liquid waste. | Once triple-rinsed, the container can be disposed of as non-hazardous waste, or as per institutional guidelines. |
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep or scoop the material into a sealed container. Avoid generating dust.
-
For liquid spills, absorb with an inert material and place in a sealed container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report the spill to the laboratory supervisor and environmental health and safety office.
By adhering to these comprehensive guidelines, researchers can safely and effectively utilize this compound in their studies while minimizing risks to themselves and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
